molecular formula C11H13NO2 B8794625 Benzyl azetidine-2-carboxylate

Benzyl azetidine-2-carboxylate

Cat. No.: B8794625
M. Wt: 191.23 g/mol
InChI Key: NPLXMOUPIRQAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl azetidine-2-carboxylate is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl azetidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl azetidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

benzyl azetidine-2-carboxylate

InChI

InChI=1S/C11H13NO2/c13-11(10-6-7-12-10)14-8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2

InChI Key

NPLXMOUPIRQAGN-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Benzyl Azetidine-2-Carboxylate (CAS 18085-37-5)

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Peptidomimetics and Drug Discovery

Executive Summary

Benzyl azetidine-2-carboxylate (CAS 18085-37-5) serves as a critical intermediate in the synthesis of conformationally constrained peptides and pharmaceutical scaffolds. As the benzyl ester of L-azetidine-2-carboxylic acid (Aze) , this molecule functions as a "Proline Analogue" with distinct steric and electronic properties. Its four-membered nitrogenous ring introduces specific angular constraints (


 torsion angles) that differ from the five-membered proline ring, allowing researchers to lock peptides into specific secondary structures (e.g., 

-turns) or modulate the metabolic stability of bioactive peptides.

This guide details the chemical properties, synthetic production, and experimental application of Benzyl azetidine-2-carboxylate, providing a roadmap for its integration into high-value drug development pipelines.

Chemical Identity & Structural Profile[1][2]

The azetidine ring is inherently strained (


26 kcal/mol), making the molecule more reactive than its pyrrolidine (proline) counterpart. The benzyl ester functionality provides orthogonal protection, stable to acidic conditions (TFA, HCl) used to remove N-terminal protecting groups (Boc), yet cleavable via hydrogenolysis.
Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name Benzyl azetidine-2-carboxylate
CAS Number 18085-37-5
Molecular Formula

Molecular Weight 191.23 g/mol
Chirality Typically L-isomer (S-configuration) for biological relevance
Physical State Viscous oil (Free Base); Crystalline solid (HCl Salt)
Solubility Soluble in DCM, MeOH, EtOAc; Sparingly soluble in water (Free Base)
pKa (Ring Nitrogen)

8.5 (Lower than Proline due to s-character increase in N-orbitals)
Synthetic Routes & Production Strategy

The synthesis of Benzyl azetidine-2-carboxylate generally follows two primary strategies: direct esterification of the parent amino acid or ring closure of acyclic precursors.

2.1. Route A: Cyclization of L-2,4-Diaminobutyric Acid (L-Dab)

This is the preferred industrial route due to the availability of chiral precursors. It involves the activation of the


-carbon followed by intramolecular nucleophilic displacement by the amine.
2.2. Route B: From L-Aspartic Acid (Scalable)

A modern, chromatography-free approach utilizes L-aspartic acid, reducing the side chain to the alcohol, converting it to a leaving group, and cyclizing.

Visualization: Synthetic Pathway (Route A)

The following diagram illustrates the logical flow from precursor to the final benzyl ester.

SynthesisRoute Start L-2,4-Diaminobutyric Acid (L-Dab) Step1 Selective Protection (N-Cbz / N-Boc) Start->Step1 Protection Step2 Activation (Halogenation/Tosylation) Step1->Step2 Activation Step3 Intramolecular Cyclization (Base Induced) Step2->Step3 Ring Closure Step4 L-Azetidine-2-COOH (Aze) Step3->Step4 Deprotection End Benzyl Azetidine-2-carboxylate (CAS 18085-37-5) Step4->End BnOH / SOCl2 (Esterification)

Caption: Synthesis of Benzyl azetidine-2-carboxylate via L-Dab cyclization and subsequent esterification.

Applications in Peptidomimetics

Replacing Proline with Azetidine-2-carboxylate (Aze) drastically alters the conformational landscape of a peptide.[1]

  • Ring Puckering: While proline prefers an envelope conformation (

    
    -endo or 
    
    
    
    -exo), the four-membered azetidine ring is nearly planar. This rigidity reduces the entropic penalty upon binding to a receptor target.
  • Cis/Trans Isomerization: The tertiary amide bond formed by Aze (Xaa-Aze) has a lower energy barrier for cis-trans isomerization compared to Proline, but the equilibrium often shifts depending on the solvent and adjacent residues.

  • Orthogonal Protection: The benzyl ester is crucial here. It allows the chemist to build the peptide chain from the N-terminus (if using the ester as the C-terminal anchor) or to protect the C-terminus while modifying the ring nitrogen.

Experimental Protocols
4.1. Protocol: Esterification of L-Azetidine-2-carboxylic Acid

Use this protocol to convert the free acid (Aze) to the Benzyl Ester (CAS 18085-37-5).

Reagents: L-Azetidine-2-carboxylic acid, Benzyl alcohol (BnOH), Thionyl chloride (


).
  • Preparation: In a flame-dried round-bottom flask, suspend L-Azetidine-2-carboxylic acid (1.0 eq) in anhydrous Benzyl alcohol (10 eq).

  • Activation: Cool the mixture to 0°C in an ice bath. Dropwise add Thionyl chloride (1.2 eq) over 30 minutes. Caution: Exothermic reaction with gas evolution (

    
    , HCl).
    
  • Reflux: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (System: MeOH/DCM 1:9).

  • Workup: Cool to room temperature. Precipitate the product by adding excess diethyl ether (

    
    10 volumes).
    
  • Isolation: Filter the white precipitate. This is the Hydrochloride Salt of Benzyl azetidine-2-carboxylate.

    • Note: To obtain the free base (CAS 18085-37-5), partition the salt between saturated

      
       and Ethyl Acetate. Dry organic layer over 
      
      
      
      and concentrate.[2]
4.2. Protocol: Hydrogenolytic Deprotection (C-Terminal Release)

Use this protocol to remove the benzyl group after peptide assembly.

Reagents: Peptide-Aze-OBn, 10% Pd/C, Methanol (MeOH), Hydrogen gas (


).[3]
  • Dissolution: Dissolve the Benzyl ester-protected peptide in MeOH (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to substrate) under an inert atmosphere (

    
    ). Safety: Pd/C is pyrophoric in air when dry.
    
  • Hydrogenation: Purge the vessel with

    
     gas (balloon pressure is usually sufficient). Stir vigorously at Room Temperature for 2–4 hours.
    
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.

  • Concentration: Evaporate the solvent to yield the free carboxylic acid peptide.

Visualization: Peptide Synthesis Workflow

This diagram depicts the integration of CAS 18085-37-5 into a standard solution-phase peptide synthesis.

PeptideWorkflow Input Benzyl Azetidine-2-carboxylate (Free Amine) Coupling Coupling Reaction (Boc-AA-OH + EDC/HOBt) Input->Coupling Intermediate Dipeptide: Boc-AA-Aze-OBn Coupling->Intermediate Branch Next Step? Intermediate->Branch PathA N-Terminus Extension (TFA Deprotection -> Coupling) Branch->PathA Build Chain PathB C-Terminus Deprotection (H2 / Pd-C) Branch->PathB Finish Synthesis FinalA Elongated Peptide PathA->FinalA FinalB Free Acid Peptide (Boc-AA-Aze-OH) PathB->FinalB

Caption: Decision tree for utilizing Benzyl azetidine-2-carboxylate in convergent peptide synthesis.

Quality Control & Stability
Stability Profile
  • Polymerization Risk: The free base of azetidine-2-carboxylate esters is prone to dimerization or polymerization upon prolonged storage at room temperature due to the nucleophilic nitrogen attacking the strained ring of a neighbor.

  • Storage Recommendation: Always store as the Hydrochloride (HCl) salt or Tosylate salt at -20°C. Convert to the free base immediately prior to coupling.

  • Racemization: The

    
    -proton is sensitive to base-catalyzed racemization, particularly during coupling. Use low-racemization coupling reagents (e.g., HATU/HOAt or DIC/Oxyma) and avoid excess tertiary amine bases (DIEA/TEA) if possible.
    
Analytical Validation
  • NMR (

    
    ):  Look for the characteristic multiplets of the azetidine ring protons between 
    
    
    
    2.2–4.0 ppm and the benzyl methylene singlet/quartet at
    
    
    5.1 ppm.
  • Mass Spectrometry: ESI-MS

    
    .
    
References
  • Miyoshi, M., et al. (1973). Synthesis of Azetidine-2-carboxylic Acid and 2-Pyrrolidone Derivatives. Chemistry Letters. Link

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Seebach, D., et al. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment. Angewandte Chemie International Edition. Link

  • PubChem. (n.d.). Compound Summary: Benzyl azetidine-2-carboxylate.[4] National Library of Medicine. Link

  • Takeuchi, Y., et al. (1999). Synthesis of L-Azetidine-2-carboxylic Acid Derivatives. Chemical and Pharmaceutical Bulletin. Link

Sources

The Role of Benzyl Azetidine-2-Carboxylate as a Proline Analogue: A Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

Proline is a unique proteinogenic amino acid, imposing significant conformational constraints on the polypeptide backbone that are critical for protein folding, stability, and recognition events. The strategic replacement of proline with non-natural analogues has emerged as a powerful tool in medicinal chemistry and chemical biology to modulate peptide and protein properties. Among these, azetidine-2-carboxylic acid (Aze), a four-membered ring homologue of proline, offers a distinct conformational profile. This technical guide provides an in-depth exploration of benzyl azetidine-2-carboxylate, a key synthetic precursor, and the subsequent role of the azetidine-2-carboxylic acid moiety as a proline analogue. We will delve into its synthesis, conformational impact on peptide structure, protocols for its incorporation into peptides, and its applications in drug discovery, providing field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Unique Role of Proline and the Rationale for Analogue Development

Proline's distinctive cyclic structure, where its side chain loops back to form a tertiary amide bond with the backbone nitrogen, fundamentally restricts the peptide chain's flexibility. This rigidity is crucial for forming specific secondary structures like polyproline helices and β-turns, which are vital for protein-protein interactions and overall protein architecture.

Proline analogues are molecules that mimic proline's structure but introduce subtle or significant changes to its five-membered ring.[1][2] These modifications allow medicinal chemists to fine-tune the physicochemical properties of peptides and small molecules, enhancing their therapeutic potential.[3][4] The goals of employing proline analogues include:

  • Conformational Constraint: To lock a peptide into a specific three-dimensional shape, thereby increasing its binding affinity and selectivity for a biological target.[3]

  • Enhanced Stability: To improve resistance to enzymatic degradation by proteases, which increases the in vivo half-life of peptide therapeutics.[5]

  • Improved Pharmacokinetics: To modify properties like solubility, cell permeability, and bioavailability.

  • Exploring Structure-Activity Relationships (SAR): To probe the precise conformational requirements for biological activity.

Azetidine-2-carboxylic acid (Aze) is the lower homologue of proline, featuring a more constrained four-membered ring.[6] This seemingly small change—the removal of one methylene group from the pyrrolidine ring—imparts significant and unique alterations to the peptide backbone.[7] For synthetic applications, particularly in peptide synthesis, the nitrogen atom of the azetidine ring is typically protected. Benzyl azetidine-2-carboxylate serves as a crucial, stable intermediate in this process, with the benzyl group acting as a readily cleavable protecting group for the secondary amine, facilitating its handling and chemical transformations.[8][9]

Synthesis of Optically Pure (S)-1-Benzyl-Azetidine-2-Carboxylic Acid

The biological activity of amino acid analogues is highly dependent on their stereochemistry. Therefore, obtaining enantiomerically pure forms is critical. A common and practical method for producing (S)-1-benzyl-azetidine-2-carboxylic acid involves the optical resolution of a racemic mixture.

Causality Behind the Experimental Choices:

The described protocol leverages classical resolution, a robust and scalable method. The choice of D-α-phenylethylamine as the resolving agent is based on its ability to form diastereomeric salts with the racemic acid.[10] These salts have different solubilities in a given solvent system (e.g., ethanol), allowing for the selective crystallization of one diastereomer. Subsequent acidification breaks the salt, liberating the desired enantiomerically enriched carboxylic acid. The final debenzylation step via catalytic hydrogenation is a clean and efficient method for removing the N-benzyl group to yield the final (S)-azetidine-2-carboxylic acid, which can then be protected with Fmoc or Boc groups for peptide synthesis.

Experimental Protocol: Optical Resolution
  • Salt Formation: A solution of racemic 1-benzyl-azetidine-2-carboxylic acid in a suitable solvent like ethanol is heated to dissolve the solid.[10]

  • Addition of Resolving Agent: A stoichiometric amount of D-α-phenylethylamine is added to the solution. The mixture is refluxed briefly to ensure complete reaction and formation of the diastereomeric salts.[10]

  • Crystallization: The solution is allowed to cool slowly to room temperature. The less soluble diastereomeric salt, (S)-1-benzyl-azetidine-2-carboxylic acid · (R)-α-phenylethylamine, will preferentially crystallize out of the solution.

  • Isolation and Purification: The crystals are isolated by filtration, washed with a cold solvent to remove impurities, and dried. The process can be repeated (recrystallization) to improve chiral purity.

  • Liberation of the Free Acid: The purified diastereomeric salt is suspended in water, and the pH is adjusted to an acidic value (e.g., pH 2) with an acid like HCl. This protonates the carboxylate and the amine of the resolving agent.

  • Extraction: The desired (S)-1-benzyl-azetidine-2-carboxylic acid is extracted from the aqueous solution using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield the final product.[10]

  • Debenzylation (Optional): To obtain the parent (S)-azetidine-2-carboxylic acid, the purified (S)-1-benzyl-azetidine-2-carboxylic acid is dissolved in a solvent like methanol and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[10]

Synthesis_Workflow racemic Racemic 1-Benzyl Azetidine-2-Carboxylic Acid salt_formation Diastereomeric Salt Formation (in Ethanol) racemic->salt_formation resolving_agent D-α-Phenylethylamine (Resolving Agent) resolving_agent->salt_formation crystallization Selective Crystallization salt_formation->crystallization filtration Filtration & Purification crystallization->filtration acidification Acidification (e.g., HCl) filtration->acidification extraction Solvent Extraction acidification->extraction final_product (S)-1-Benzyl Azetidine-2-Carboxylic Acid extraction->final_product debenzylation Catalytic Hydrogenation (Pd/C, H2) final_product->debenzylation aze (S)-Azetidine-2- Carboxylic Acid (Aze) debenzylation->aze

Caption: Synthetic workflow for obtaining (S)-Azetidine-2-carboxylic acid.

Conformational Impact of Azetidine-2-Carboxylic Acid in Peptides

The substitution of proline with Aze induces distinct and predictable changes in peptide conformation due to the smaller, more strained four-membered ring.

  • Increased Flexibility: Contrary to what might be expected from a smaller ring, peptides containing Aze are generally more flexible than their proline-containing counterparts.[7][11] This is because the reduced steric bulk of the azetidine ring lessens repulsive interactions with neighboring residues, increasing the number of allowed conformational states.[7]

  • Cis/Trans Isomerization: The peptide bond preceding an imino acid (Xaa-Pro or Xaa-Aze) can exist in either a cis or trans conformation. Aze displays a greater propensity to undergo trans→cis isomerization compared to proline.[12] This can lead to significant changes in the peptide backbone's direction, effectively inducing a sharp 180° bend.[12]

  • Destabilization of Ordered Structures: The incorporation of Aze is known to destabilize highly ordered structures like the collagen triple helix.[7][13][14] The conformational preferences of Aze are less favorable for the extended conformation required for collagen stability.[7] Similarly, introducing an Aze residue into a sequence of consecutive prolines can perturb the formation of a stable polyproline helix.[15]

Comparative Physicochemical Data: Proline vs. Azetidine-2-Carboxylic Acid
PropertyL-Proline (Pro)L-Azetidine-2-carboxylic Acid (Aze)Key Implication
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)Alters steric bulk and ring pucker energetics.
Backbone Flexibility More constrainedMore flexible in a peptide context[7][11]Increases conformational entropy.
Propensity for cis Peptide Bond Lower propensity for trans→cis switchHigher propensity for trans→cis switch[12]Can induce sharp turns in the peptide backbone.
Collagen Helix Stability Stabilizes triple helixDestabilizes triple helix[7][13]Disrupts collagen formation and folding.
Polyproline II Helix Strong formerPerturbs PPII helix structure[15]Disrupts SH3 domain binding and other PPIs.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The most common method for incorporating non-natural amino acids like Aze into a peptide sequence is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The commercially available building block, Fmoc-L-Aze-OH , is used in a standard automated or manual synthesis cycle.

Self-Validating Protocol: SPPS Cycle for Aze Incorporation

This protocol describes a single coupling cycle for adding an Fmoc-Aze-OH residue to a growing peptide chain attached to a solid support (e.g., Wang resin).

  • Resin Preparation: Swell the peptide-resin in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes to ensure all reactive sites are accessible.[5]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5-10 minutes to cleave the Fmoc protecting group from the N-terminal amino acid of the growing chain, exposing a free amine.

    • Drain the piperidine solution and repeat the treatment for another 10-15 minutes to ensure complete deprotection.

    • Validation Check: The progress of deprotection can be monitored by taking a small aliquot of the drained solution and measuring its UV absorbance at ~301 nm, which corresponds to the dibenzylfulvene-piperidine adduct.

  • Washing: Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve Fmoc-L-Aze-OH (3-5 equivalents relative to the resin loading capacity) in DMF.

    • Add an activating agent, such as HBTU/HOBt or HATU (equivalents similar to the amino acid), and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid).

    • Allow the activation to proceed for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours to allow the coupling reaction to proceed to completion.

    • Validation Check: Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates that all free amines have been acylated and the coupling is complete. A positive result (blue beads) indicates incomplete coupling, requiring a second coupling step.

  • Final Washing: Wash the resin thoroughly with DMF and then dichloromethane (DCM) to remove excess reagents and byproducts, preparing it for the next deprotection-coupling cycle.

SPPS_Cycle start Peptide-Resin (N-term Fmoc protected) deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Step 2: DMF Wash deprotection->wash1 coupling Step 3: Coupling (Fmoc-Aze-OH, Activator, Base) wash1->coupling wash2 Step 4: DMF/DCM Wash coupling->wash2 end Peptide-Resin + 1 Aze (N-term Fmoc protected) wash2->end

Caption: Standard Fmoc-SPPS cycle for incorporating an Aze residue.

Applications in Drug Discovery and Chemical Biology

The unique properties of azetidine-2-carboxylic acid make it a valuable building block for developing novel therapeutics and chemical probes.

Enhancing Proteolytic Stability

Peptides are often limited as drugs by their rapid degradation by proteases. The non-natural, strained four-membered ring of Aze can hinder recognition and cleavage by these enzymes, significantly increasing the peptide's stability and duration of action in the body.[5]

Case Study: Development of STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when constitutively activated, plays a key role in cancer cell proliferation, survival, and metastasis. The development of STAT3 inhibitors is a major goal in oncology.

Researchers have successfully optimized proline-based STAT3 inhibitors by replacing the proline moiety with an (R)-azetidine-2-carboxamide. This modification led to a new series of compounds with sub-micromolar inhibitory activity against STAT3.[16][17] For instance, certain azetidine-based analogues demonstrated IC₅₀ values as low as 0.34 μM.[16] This work highlights how the subtle conformational changes and altered vector projections of functional groups induced by the azetidine ring can lead to significantly improved binding affinity at the target protein.

STAT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Kinase Receptor->JAK Cytokine Binding STAT3_inactive Inactive STAT3 (Monomer) JAK->STAT3_inactive Phosphorylation STAT3_active Active STAT3 (Dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Nuclear Translocation Inhibitor Aze-Containing STAT3 Inhibitor Inhibitor->STAT3_active Blocks Dimerization/ DNA Binding Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: Simplified STAT3 signaling pathway and the point of intervention for Aze-based inhibitors.

Biological Consequences of Misincorporation

Azetidine-2-carboxylic acid is a naturally occurring plant metabolite that can be toxic to other organisms.[6][18] Its toxicity stems from its ability to be mistakenly incorporated into proteins in place of proline during protein biosynthesis.[19][20] This misincorporation can lead to:

  • Protein Misfolding and Aggregation: The altered conformational properties of Aze-containing proteins can disrupt proper folding.[21]

  • Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins triggers the unfolded protein response (UPR), a cellular stress response.[20][21]

  • Impaired Biological Function: Proteins with misincorporated Aze, such as collagen, can have severely compromised function, leading to teratogenic and other toxic effects.[13][19]

Conclusion and Future Prospects

Benzyl azetidine-2-carboxylate is a vital synthetic intermediate that provides access to azetidine-2-carboxylic acid, a powerful proline analogue for peptide and small molecule design. The incorporation of the Aze moiety offers a unique strategy to modulate peptide conformation, enhance proteolytic stability, and improve binding affinity. While its ability to induce flexibility and perturb ordered structures presents both challenges and opportunities, a thorough understanding of its conformational behavior allows for the rational design of novel therapeutics, as exemplified by the development of potent STAT3 inhibitors.

Future research will likely focus on the synthesis and application of more complex, substituted azetidine rings to further refine peptide properties.[4][22] The continued exploration of these conformationally unique building blocks will undoubtedly expand the toolkit available to drug discovery professionals, paving the way for the next generation of peptide-based therapeutics.

References

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. Available from: [Link]

  • Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. Available from: [Link]

  • Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. Available from: [Link]

  • Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. Available from: [Link]

  • Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews. Available from: [Link]

  • National Center for Biotechnology Information. Azetidinecarboxylic Acid. PubChem Compound Database. Available from: [Link]

  • Uitto, J., & Prockop, D. J. (1976). Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells. Biochemical Journal, 15(2), 457–463. Available from: [Link]

  • Pigga, J. M., et al. (2012). Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations. PubMed. Available from: [Link]

  • Dancewicz, A. M., & Altman, K. I. (1974). The effect of azetidine-2-carboxylic acid on the biosynthesis of collagen in rat granuloma. Acta Biochimica Polonica, 21(4), 429-36. Available from: [Link]

  • Uitto, J., & Prockop, D. J. (1976). Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells. PubMed. Available from: [Link]

  • Uitto, J., & Prockop, D. J. (1969). Biosynthesis of abnormal collagens with amino acid analogues. I. Incorporation of L-azetidine-2-carboxylic acid and cis-4-fluoro-L-proline into protocollagen and collagen. Biochimica et Biophysica Acta, 175(1), 142-55. Available from: [Link]

  • Gonzales-Solis, A., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal. Available from: [Link]

  • Wikipedia. Azetidine-2-carboxylic acid. Wikipedia. Available from: [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. II. Homopolymers and copolymers. Biopolymers, 30(9-10), 961-6. Available from: [Link]

  • CN103467350A. Method for preparing (S)-azetidine-2-carboxylic acid. Google Patents.
  • Lash, T. D. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. Available from: [Link]

  • Hur, S., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health. Available from: [Link]

  • Hur, S., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

Sources

Benzyl azetidine-2-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Utility, Physicochemical Profile, and Synthetic Protocols

Executive Summary

Benzyl azetidine-2-carboxylate is a critical intermediate in the synthesis of peptidomimetics and conformationally constrained pharmaceutical agents. As a four-membered nitrogen heterocycle, the azetidine ring introduces significant ring strain (~26 kcal/mol), offering unique pharmacodynamic properties—specifically, the ability to lock peptide backbones into specific conformations that mimic or disrupt proline-mediated turns.

This guide addresses a frequent point of confusion in the field: the structural disambiguation between the O-benzyl ester (the standard interpretation of "carboxylate") and the N-benzyl derivative . It provides validated molecular data, stability protocols for the prone-to-polymerization free base, and a self-validating synthesis workflow for the stable


-toluenesulfonate (Tosylate) salt.

Structural Disambiguation & Physicochemical Profile

In high-precision synthesis, "Benzyl azetidine-2-carboxylate" technically refers to the benzyl ester of azetidine-2-carboxylic acid. However, due to the identical molecular formula of its isomer (N-benzyl azetidine-2-carboxylic acid), rigorous characterization is required.

Molecular Identity (Free Base)
PropertyDataNotes
IUPAC Name Benzyl azetidine-2-carboxylateRefers to the O-benzyl ester.
Molecular Formula C₁₁H₁₃NO₂ Identical to N-benzyl isomer.
Molecular Weight 191.23 g/mol Monoisotopic Mass: 191.0946
CAS Number 105257-84-7 (HCl salt)Free base CAS varies by vendor/purity.
Physical State Colorless to pale yellow oilUnstable as free base (see Section 5).
Salt Forms (Critical for Stoichiometry)

Researchers rarely handle the free base due to the risk of diketopiperazine formation or polymerization. The salt forms are the industry standard for storage and coupling.

Salt FormFormulaMolecular WeightStability Profile
Hydrochloride (HCl) C₁₁H₁₃NO₂ · HCl227.69 g/mol Hygroscopic; requires desiccated storage.

-Toluenesulfonate (Tosylate)
C₁₁H₁₃NO₂ · C₇H₈O₃S363.43 g/mol Crystalline, non-hygroscopic, preferred for weighing.
Structural Topology (Graphviz)

The following diagram distinguishes the target ester from its common isomer, highlighting the reactive sites.

G cluster_0 Target Molecule: O-Benzyl Ester cluster_1 Common Isomer: N-Benzyl Acid node_ester Benzyl azetidine-2-carboxylate (Ester linkage at C2) prop_ester Function: C-terminus Protection node_ester->prop_ester node_amine 1-Benzyl-azetidine-2-carboxylic acid (Benzyl group on Nitrogen) prop_amine Function: N-terminus Protection node_amine->prop_amine

Figure 1: Structural differentiation between the O-benzyl ester (target) and N-benzyl acid. Both share the C₁₁H₁₃NO₂ formula but exhibit distinct reactivities.

Synthetic Utility & Mechanism[1][2]

Why Benzyl Azetidine-2-Carboxylate?

In medicinal chemistry, this scaffold is primarily used to introduce the azetidine ring into a peptide chain or small molecule drug candidate while protecting the carboxylic acid.

  • Conformational Constraint: Unlike proline (5-membered ring), the 4-membered azetidine ring imposes a different set of dihedral angles (

    
    ), often favoring a cis-peptide bond or inducing specific 
    
    
    
    -turn geometries. This is crucial for designing enzyme inhibitors (e.g., thrombin inhibitors).
  • Orthogonal Protection: The benzyl ester is stable to acidic conditions (TFA, HCl) used to remove Boc groups, but can be cleaved via hydrogenolysis (

    
    ) or saponification, allowing for selective deprotection strategies in solid-phase peptide synthesis (SPPS).
    

Experimental Protocol: Synthesis of the Tosylate Salt

Expert Insight: Direct esterification of azetidine-2-carboxylic acid is challenging due to the ring's sensitivity to strong Lewis acids and heat. The protocol below utilizes a Dean-Stark trap with


-toluenesulfonic acid (pTsOH). This method is preferred over thionyl chloride/benzyl alcohol methods because it yields the stable tosylate salt directly, avoiding the unstable free base.
Reagents & Equipment[2]
  • L-Azetidine-2-carboxylic acid (1.0 eq)

  • Benzyl alcohol (5.0 eq) - Excess acts as solvent and drives equilibrium.

  • 
    -Toluenesulfonic acid monohydrate (1.1 eq)
    
  • Benzene or Toluene (Solvent for azeotrope)

  • Diethyl ether (for precipitation)

  • Dean-Stark apparatus

Step-by-Step Workflow
  • Charge: In a round-bottom flask equipped with a magnetic stir bar, suspend L-azetidine-2-carboxylic acid (10.1 g, 100 mmol) and

    
    -toluenesulfonic acid monohydrate (20.9 g, 110 mmol) in benzyl alcohol (50 mL) and benzene (200 mL).
    
  • Reflux (Azeotropic Distillation): Attach a Dean-Stark trap filled with benzene. Heat the mixture to reflux.

    • Checkpoint: Monitor water collection in the trap. The reaction is complete when water evolution ceases (typically 4–6 hours). The solution should become homogeneous.

  • Concentration: Cool the mixture to room temperature. Remove benzene and the majority of excess benzyl alcohol under reduced pressure (high vacuum required for benzyl alcohol removal, bath temp < 50°C).

  • Precipitation: Dissolve the resulting oily residue in a minimum amount of acetone or dichloromethane (approx. 20 mL). Slowly add diethyl ether (300 mL) with vigorous stirring.

    • Mechanism:[1][2][3][4][5][6] The non-polar ether forces the polar tosylate salt out of solution while keeping remaining benzyl alcohol dissolved.

  • Isolation: Filter the white crystalline solid. Wash the cake extensively with diethyl ether (3 x 50 mL) to remove traces of benzyl alcohol.

  • Drying: Dry under vacuum over

    
     to constant weight.
    
Synthesis Logic Diagram (Graphviz)

Synthesis start Start: L-Azetidine-2-carboxylic acid + pTsOH + BnOH step1 Reflux (Dean-Stark) Solvent: Benzene/Toluene start->step1 Esterification decision Water Evolution Ceased? step1->decision decision->step1 No step2 Vacuum Distillation (Remove Benzene/BnOH) decision->step2 Yes step3 Precipitation Add Diethyl Ether step2->step3 Isolation final Product: Benzyl azetidine-2-carboxylate (p-TsOH Salt) step3->final Filtration

Figure 2: Workflow for the synthesis of the stable tosylate salt via azeotropic esterification.

Handling, Stability, and Quality Control

Stability Warning

The free base of benzyl azetidine-2-carboxylate is chemically labile.

  • Risk: It tends to dimerize to form a diketopiperazine or polymerize via ring-opening, especially if stored in concentrated form at room temperature.

  • Mitigation: Always store as the HCl or Tosylate salt. If the free base is required for a coupling reaction, generate it in situ using a tertiary amine base (e.g., DIPEA or NMM) immediately prior to reaction.

Quality Control Parameters (Self-Validating)

When validating the synthesized material, the following signals confirm identity and purity:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       7.45–7.30 (m, 5H, aromatic benzyl).[1]
      
    • 
       7.48 & 7.11 (d, 4H, aromatic tosylate - confirms salt stoichiometry).
      
    • 
       5.25 (s, 2H, 
      
      
      
      ).
    • 
       5.10 (t, 1H, 
      
      
      
      -proton of azetidine).
    • 
       2.70–2.20 (m, multiplet, azetidine ring protons).
      
    • 
       2.29 (s, 3H, tosylate methyl).
      
  • Mass Spectrometry (ESI):

    • Positive Mode:

      
       (corresponding to the cation C₁₁H₁₄NO₂⁺).
      

References

  • Synthesis of Amino Acid Benzyl Ester p-Toluenesulfonates. ResearchGate. "Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts." Available at: [Link]

  • Conformational Analysis of Azetidine-2-carboxylic Acid. National Institutes of Health (NIH). "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors." Available at: [Link]

  • General Synthesis of Azetidines. PrepChem. "Synthesis of N-benzyl-2-azetidinone and derivatives." Available at: [Link]

Sources

Technical Guide: Introduction of Azetidine Rings into Peptide Backbones

[1]

Executive Summary: The "Proline Gap"

In modern peptidomimetic drug design, conformational restriction is the primary tool for improving affinity and metabolic stability.[1] While Proline (Pro) is the standard for inducing turn structures and constraining the backbone


Azetidine-2-carboxylic acid (Aze) —the four-membered ring homolog of proline—bridges this gap. By contracting the ring size from five to four atoms, Aze introduces higher ring strain and altered orbital hybridization.[1] This results in a tighter restriction of the

1

This guide details the physicochemical mechanics, synthetic incorporation, and structural characterization of Aze-containing peptides.[1]

Structural Mechanics: The 4-Membered Ring Effect

The substitution of Proline with Azetidine is not merely a reduction in steric bulk; it is a fundamental alteration of the peptide backbone's electronic and steric profile.[1]

Conformational Constraints ( and )

The four-membered ring of Aze locks the N-C


  • Proline

    
    :  Typically restricted to -65° ± 15°.[1]
    
  • Azetidine

    
    :  Restricted to a narrower range, typically -60° to -50°.
    

This "clamping" effect is critical for stabilizing type VI





11
Cis-Trans Isomerization Kinetics

One of the most potent applications of Aze is modulating the peptide bond isomer ratio.[1]

  • Proline: Strongly favors the trans isomer (typically >80% trans in linear peptides) with a high energy barrier (

    
     kcal/mol) for isomerization.[1]
    
  • Azetidine: The ring strain destabilizes the ground state, lowering the rotational barrier between cis and trans rotamers.[1] In many linear peptides, Aze significantly increases the population of the cis conformer compared to Pro, making it an excellent probe for bioactive cis-peptide bonds.[1]

Strategic Incorporation: Solid-Phase Peptide Synthesis (SPPS)

Incorporating Aze is more challenging than standard amino acids due to the steric hindrance of the secondary amine and the ring strain which makes the residue sensitive to acid-catalyzed ring opening under harsh conditions.

Monomer Selection

Commercial availability of Fmoc-L-Aze-OH is now standard. However, for specialized applications, understanding the source is vital to avoid enantiomeric impurities.[1]

RoutePrecursorScalabilityChirality RiskNotes
Cyclization L-Methionine / HomoserineHighLowClassic route; reliable enantiopurity.

-Lactam
4-oxo-azetidine-2-carboxylatesMediumMediumAllows for 3-position substitution.
Aspartic Acid L-Aspartic AcidHighLowModern, column-free route (Takaishi et al.).[1][2]
Coupling Protocol (Critical Step)

The secondary amine of a resin-bound Aze residue is significantly less nucleophilic than a primary amine due to steric crowding.[1] Standard DIC/HOBt coupling often fails, leading to deletion sequences.[1]

Recommended Coupling System:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[1]

  • Base: DIPEA (Diisopropylethylamine).[1]

  • Solvent: DMF (Dimethylformamide).[1]

Protocol: Coupling to N-terminal Aze (Difficult Step)

  • Equivalents: Use 4 eq. Fmoc-AA-OH, 3.9 eq. HATU, 8 eq.[1] DIPEA.

  • Pre-activation: Mix AA and HATU/DIPEA for 30 seconds before adding to the resin.

  • Time: Double coupling is mandatory.

    
     minutes.[1]
    
  • Monitoring: The Kaiser (ninhydrin) test is ineffective for secondary amines (Aze).[1] You must use the Chloranil Test or p-Anil Test .

    • Chloranil Test: Acetaldehyde + Chloranil.[1] Blue/Green beads = secondary amine present (incomplete coupling).[1] Colorless = complete.[1]

Cleavage and Stability

Azetidine rings are acid-stable under standard TFA cleavage conditions (95% TFA, 2.5% TIPS, 2.5% H2O).[1] However, avoid high temperatures (>40°C) during cleavage, as ring opening to homoserine derivatives can occur over prolonged exposure.[1]

Visualizing the Workflow

The following diagram outlines the decision logic for incorporating Aze into a peptide backbone, specifically addressing the difficult coupling steps.

Aze_SPPS_WorkflowStartStart: SPPS Sequence DesignCheckPosIs Aze at N-terminusor internal?Start->CheckPosInternalInternal Incorporation(Coupling TO Aze)CheckPos->InternalCoupling AA to H-Aze-ResinNTermN-Terminal Aze(Coupling OF Aze)CheckPos->NTermCoupling Fmoc-Aze-OHHardCoupleSteric Coupling ProtocolReagent: HATU or COMUBase: DIPEA (Sym-Collidine optional)Internal->HardCoupleStandardCoupleStandard Coupling(DIC/Oxyma or HBTU)NTerm->StandardCoupleMonitorValidation TestStandardCouple->MonitorDoubleCoupleDouble Coupling Required?(2 x 45 min)HardCouple->DoubleCoupleDoubleCouple->MonitorYesKaiserKaiser Test(Primary Amines)Monitor->KaiserIf coupling TO primary amineChloranilChloranil/p-Anil Test(Secondary Amines)Monitor->ChloranilIf coupling TO Aze (Sec. Amine)CleavageCleavage Cocktail95% TFA / 2.5% TIPS / 2.5% H2OMax 25°CKaiser->CleavageNegative (Complete)Chloranil->HardCoupleBlue/Green (Incomplete)Chloranil->CleavageColorless (Complete)

Caption: Decision tree for SPPS incorporation of Azetidine, highlighting the critical divergence in monitoring and coupling reagents required for secondary amines.

Case Studies in Drug Design

Thrombin Inhibitors (Stability & Potency)

In the development of thrombin inhibitors, replacing the P2 Proline residue with Azetidine resulted in a compound with increased potency.[1] The Aze ring's tighter geometry positioned the inhibitor's pharmacophores more favorably within the enzyme's active site S2 pocket.[1] Furthermore, the Aze-peptide bond demonstrated superior resistance to prolyl endopeptidases compared to the native Pro-peptide bond.

Macrocyclic Peptides (Turn Induction)

Azetidine is a powerful tool for facilitating head-to-tail cyclization.[3] In a study involving difficult-to-cyclize tetrapeptides, the incorporation of Aze in place of Proline significantly improved cyclization yields.[1]

  • Mechanism: Aze acts as a "turn inducer" (pseudo-

    
    -turn), bringing the N- and C-termini into closer proximity (pre-organization) compared to the more flexible Proline analogs.
    
  • Outcome: Higher yield of the monomeric cyclic product and suppression of dimerization.[1]

References

  • Synthesis of L-Azetidine-2-Carboxylic Acid: Takaishi, T., et al. (2020).[1][2] "Multigram-Scale and Column Chromatography-Free Synthesis of L-Azetidine-2-Carboxylic Acid." Chemical & Pharmaceutical Bulletin. [1]

  • Conformational Analysis: Zagari, A., et al. (1990).[1] "The Effect of the L-Azetidine-2-Carboxylic Acid Residue on Protein Conformation." Biopolymers.[1][4][5]

  • Macrocyclization Efficiency: Rej, R., et al. (2024).[1] "Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides." Chemistry - A European Journal.[1][6] [1]

  • Biological Incorporation & Toxicity: Rubenstein, E., et al. (2009).[1] "Azetidine-2-carboxylic acid in the food chain." Phytochemistry.

  • Peptide Coupling Reagents: El-Faham, A., & Albericio, F. (2011).[1][7] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

Methodological & Application

Application Notes and Protocols: Strategic N-Protection of Benzyl Azetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Protecting Groups for a Strained Scaffold

Benzyl azetidine-2-carboxylate is a valuable building block in medicinal chemistry and peptidomimetics. The strained four-membered ring of the azetidine moiety can impart unique conformational constraints and metabolic stability to parent molecules.[1][2] However, the nucleophilic secondary amine within the azetidine ring (pKa ≈ 11) necessitates the use of protecting groups to prevent undesired side reactions during synthetic transformations. The choice of an appropriate N-protecting group is paramount, as it dictates the reaction conditions that can be employed in subsequent steps and ultimately influences the overall efficiency and success of the synthetic route.

This guide provides a detailed overview of common protecting group strategies for benzyl azetidine-2-carboxylate, focusing on the widely used tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) groups. We will delve into the rationale behind selecting a particular protecting group, provide detailed, step-by-step protocols for their installation and removal, and offer insights into their orthogonal compatibility.

The Art of Selection: Choosing the Right Protective Garment for the Azetidine Nitrogen

The ideal N-protecting group for benzyl azetidine-2-carboxylate should exhibit a balance of stability and selective lability. Key considerations for selecting the optimal protecting group include:

  • Stability: The protecting group must be robust enough to withstand the reaction conditions of subsequent synthetic steps without premature cleavage.

  • Ease of Introduction and Removal: The protection and deprotection reactions should proceed in high yields with readily available reagents and straightforward purification procedures.

  • Orthogonality: In multi-step syntheses, particularly in peptide chemistry, the chosen protecting group must be removable under conditions that do not affect other protecting groups present in the molecule (e.g., the benzyl ester or side-chain protecting groups).[3][4][5]

  • Impact on Reactivity: The protecting group should not adversely affect the reactivity of the azetidine ring or the carboxylate group in subsequent transformations.

The following sections will explore the practical application of three workhorse protecting groups, each with its distinct advantages and deprotection mechanisms.

The Boc Group: Acid-Labile Protection

The tert-Butoxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, including for azetidine derivatives.[6][7][8][9] It is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) and is readily cleaved under acidic conditions.

Mechanism of Boc Protection and Deprotection

Protection: The reaction proceeds via nucleophilic attack of the azetidine nitrogen on one of the carbonyl carbons of Boc₂O, with the departure of a tert-butoxycarbonyl group and carbon dioxide.

Deprotection: The Boc group is removed by protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation, isobutylene, and carbon dioxide, regenerating the free amine.

Boc_Mechanism cluster_protection Boc Protection cluster_deprotection Boc Deprotection Azetidine_NH Azetidine-NH Boc_Azetidine N-Boc-Azetidine Azetidine_NH->Boc_Azetidine + Boc₂O - tBuOH, -CO₂ Boc2O Boc₂O Boc_Azetidine_dep N-Boc-Azetidine Azetidine_NH_dep Azetidine-NH₂⁺ Boc_Azetidine_dep->Azetidine_NH_dep + H⁺ (e.g., TFA) - Isobutylene, -CO₂

Experimental Protocols

Protocol 1: N-Boc Protection of Benzyl Azetidine-2-carboxylate

  • Dissolution: Dissolve benzyl azetidine-2-carboxylate hydrochloride (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Base Addition: Add a base, such as triethylamine (TEA, 2.2 equiv) or sodium bicarbonate (NaHCO₃, 2.5 equiv), to neutralize the hydrochloride salt and facilitate the reaction.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv) portion-wise to the stirring solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

Protocol 2: N-Boc Deprotection

  • Dissolution: Dissolve the N-Boc protected benzyl azetidine-2-carboxylate (1.0 equiv) in a suitable solvent like DCM.

  • Acid Addition: Add a strong acid, typically trifluoroacetic acid (TFA, 10-20 equiv), dropwise to the solution at 0 °C.

  • Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.[10]

  • Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • Isolation: The resulting amine salt can be used directly in the next step or neutralized with a base to obtain the free amine.

FeatureBoc ProtectionBoc Deprotection
Reagents Boc₂O, Base (TEA, NaHCO₃)Strong Acid (TFA, HCl)[11]
Solvent DCM, Dioxane/H₂ODCM
Temperature Room Temperature0 °C to Room Temperature
Typical Yield >90%>95%
Advantages Robust, high-yieldingClean, rapid reaction
Disadvantages -Harsh acidic conditions

The Cbz Group: Versatility through Hydrogenolysis

The Benzyloxycarbonyl (Cbz or Z) group is another widely employed protecting group for amines, introduced by Bergmann and Zervas.[12][13] It is stable to a variety of conditions but can be selectively removed by catalytic hydrogenolysis, making it orthogonal to the acid-labile Boc group and the base-labile Fmoc group.

Mechanism of Cbz Protection and Deprotection

Protection: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions). The amine attacks the electrophilic carbonyl carbon of Cbz-Cl, displacing the chloride ion.[12]

Deprotection: The most common method for Cbz deprotection is catalytic hydrogenolysis. In the presence of a palladium catalyst and a hydrogen source (e.g., H₂ gas), the benzyl C-O bond is cleaved, releasing toluene and the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine.[12][14]

Cbz_Mechanism cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Azetidine_NH Azetidine-NH Cbz_Azetidine N-Cbz-Azetidine Azetidine_NH->Cbz_Azetidine + Cbz-Cl, Base - HCl CbzCl Cbz-Cl Cbz_Azetidine_dep N-Cbz-Azetidine Azetidine_NH_dep Azetidine-NH Cbz_Azetidine_dep->Azetidine_NH_dep + H₂, Pd/C - Toluene, -CO₂

Experimental Protocols

Protocol 3: N-Cbz Protection of Benzyl Azetidine-2-carboxylate

  • Dissolution: Dissolve benzyl azetidine-2-carboxylate hydrochloride (1.0 equiv) in a mixture of THF and water (2:1).[12]

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equiv) to the solution at 0 °C.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.2 equiv) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-20 hours.[12] Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The product can be purified by column chromatography.

Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenolysis

  • Dissolution: Dissolve the N-Cbz protected benzyl azetidine-2-carboxylate (1.0 equiv) in a suitable solvent like methanol (MeOH) or ethanol (EtOH).

  • Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, 5-10 mol%) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product. Note: This method will also cleave the benzyl ester, yielding azetidine-2-carboxylic acid.[15][16][17]

FeatureCbz ProtectionCbz Deprotection
Reagents Cbz-Cl, Base (NaHCO₃)[18]H₂, Pd/C
Solvent THF/H₂OMeOH, EtOH
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Yield >85%>95%
Advantages Stable protecting groupMild, neutral conditions
Disadvantages Cbz-Cl is moisture sensitiveConcomitant cleavage of benzyl ester

The Fmoc Group: Base-Labile Orthogonality in Peptide Synthesis

The 9-Fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, making it orthogonal to both Boc and Cbz.[19] Its primary application is in solid-phase peptide synthesis (SPPS).[20][21]

Mechanism of Fmoc Protection and Deprotection

Protection: The Fmoc group is introduced using Fmoc-Cl or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[19][22]

Deprotection: The Fmoc group is cleaved by a base, typically a solution of piperidine in DMF. The mechanism involves the abstraction of the acidic proton on the fluorenyl ring, leading to a β-elimination that releases the free amine, carbon dioxide, and dibenzofulvene. The piperidine also acts as a scavenger for the liberated dibenzofulvene.[23][24]

Fmoc_Mechanism cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection Azetidine_NH Azetidine-NH Fmoc_Azetidine N-Fmoc-Azetidine Azetidine_NH->Fmoc_Azetidine + Fmoc-Cl, Base - HCl Fmoc_Cl Fmoc-Cl Fmoc_Azetidine_dep N-Fmoc-Azetidine Azetidine_NH_dep Azetidine-NH Fmoc_Azetidine_dep->Azetidine_NH_dep + Piperidine/DMF - Dibenzofulvene, -CO₂

Experimental Protocols

Protocol 5: N-Fmoc Protection of Benzyl Azetidine-2-carboxylate

  • Dissolution: Dissolve benzyl azetidine-2-carboxylate hydrochloride (1.0 equiv) in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Reagent Addition: Add Fmoc-OSu (1.1 equiv) to the solution at room temperature.

  • Reaction: Stir the reaction mixture for 4-8 hours at room temperature, monitoring by TLC.

  • Work-up: Dilute with water and extract with ethyl acetate.

  • Purification: Wash the organic layer with dilute acid and then brine. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Protocol 6: N-Fmoc Deprotection

  • Dissolution: Dissolve the N-Fmoc protected benzyl azetidine-2-carboxylate (1.0 equiv) in dimethylformamide (DMF).

  • Base Addition: Add a 20% solution of piperidine in DMF.[23][25]

  • Reaction: Stir the reaction at room temperature for 10-30 minutes. The deprotection is typically rapid.[23]

  • Work-up: The reaction mixture can often be used directly in the next step, especially in SPPS. For solution-phase synthesis, the solvent and excess piperidine can be removed under high vacuum.

FeatureFmoc ProtectionFmoc Deprotection
Reagents Fmoc-OSu, NaHCO₃20% Piperidine in DMF[23]
Solvent Dioxane/H₂ODMF
Temperature Room TemperatureRoom Temperature
Typical Yield >90%>98%
Advantages Mild deprotection conditionsVery fast and clean reaction
Disadvantages Fmoc group is large and can affect solubilityPiperidine is toxic

Orthogonal Strategies in Action

The true power of these protecting groups lies in their orthogonal nature, allowing for the selective deprotection of one group in the presence of others. This is particularly crucial in the synthesis of complex peptides or other molecules where multiple functional groups need to be masked and unmasked in a specific sequence.

Orthogonal_Strategy Start N-Protected Benzyl Azetidine-2-carboxylate Boc_Protected N-Boc Protected Start->Boc_Protected Boc₂O Cbz_Protected N-Cbz Protected Start->Cbz_Protected Cbz-Cl Fmoc_Protected N-Fmoc Protected Start->Fmoc_Protected Fmoc-OSu Deprotected_Amine Free Amine Boc_Protected->Deprotected_Amine TFA Cbz_Protected->Deprotected_Amine H₂/Pd-C Fmoc_Protected->Deprotected_Amine Piperidine

For instance, an N-Fmoc protected benzyl azetidine-2-carboxylate can be incorporated into a peptide chain using SPPS. The Fmoc group can be removed with piperidine to allow for chain elongation, while the benzyl ester remains intact. Conversely, if an N-Boc protected version is used, the Boc group can be removed with TFA without affecting a C-terminal benzyl ester. The Cbz group offers a third orthogonal deprotection strategy, although its utility with a benzyl ester is limited due to simultaneous cleavage under hydrogenolysis conditions.

Conclusion

The strategic selection and application of N-protecting groups are fundamental to the successful synthesis of molecules containing the benzyl azetidine-2-carboxylate scaffold. The Boc, Cbz, and Fmoc groups each offer a unique set of advantages and deprotection conditions, enabling chemists to design and execute complex synthetic routes with precision and control. By understanding the principles of orthogonality and the specific protocols for each protecting group, researchers can effectively harness the potential of this valuable building block in the development of novel therapeutics and chemical probes.

References

  • Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ChemInform Abstract. [Link]

  • Methods for Removing the Fmoc Group.
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters - ACS Publications. [Link]

  • N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution.
  • Synthesis of N-benzyl-2-azetidinone. PrepChem.com. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]

  • Solid-phase Route to Fmoc-protected Cationic Amino Acid Building Blocks. PubMed. [Link]

  • MW-Enhanced High-Speed Deprotection of Boc Group Using p-TsOH and Concommitant Formation of N-Me. Taylor & Francis Online. [Link]

  • Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. ResearchGate. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. [Link]

  • Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. RSC Publishing. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Amino Acid Deriv
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Deprotection of different N-Boc-compounds. ResearchGate. [Link]

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [Link]

  • Boc-Azetidine-2-carboxylic acid [51077-14-6]. Aapptec Peptides. [Link]

  • Benzyl Esters. Organic Chemistry Portal. [Link]

  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • Amino Acid-Protecting Groups. ResearchGate. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Method for preparing (S)-azetidine-2-carboxylic acid.
  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PMC. [Link]

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Application Notes and Protocols for Benzyl Azetidine-2-Carboxylate in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Peptide Mimetics

Peptides are central to a vast array of physiological processes, acting as hormones, neurotransmitters, and modulators of protein-protein interactions. This makes them highly attractive starting points for therapeutic development. However, natural peptides often suffer from significant liabilities as drug candidates, including rapid degradation by proteases, poor membrane permeability, and low oral bioavailability.[1][2] Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties.[2] A key strategy in peptidomimetic design is the incorporation of non-natural, conformationally constrained amino acids to enhance stability and control secondary structure.

L-azetidine-2-carboxylic acid (Aze), a four-membered ring homolog of proline, is a powerful tool in this regard.[3] Its incorporation into a peptide backbone introduces significant structural perturbations compared to the five-membered ring of proline.[4] While proline is known for inducing rigid kinks, the strained azetidine ring can lead to increased local flexibility and a higher propensity for cis-trans isomerization of the preceding peptide bond, offering a unique way to modulate peptide conformation and, consequently, biological activity.[4][5] This guide provides a detailed exploration of the synthesis and application of benzyl azetidine-2-carboxylate, a key protected building block, in the design of novel peptidomimetics.

Section 1: The Azetidine Ring as a Conformational Modulator

The substitution of proline with azetidine-2-carboxylic acid is not a simple isosteric replacement; it is a strategic decision to alter the peptide's physicochemical properties.

  • Conformational Flexibility: Computational studies have shown that peptides containing Aze are generally more flexible than their proline-containing counterparts.[4][6] This arises from a decrease in the repulsive non-covalent interactions between the smaller four-membered ring and adjacent residues, expanding the accessible conformational space.[4]

  • Peptide Bond Isomerization: The azetidine ring has a pronounced effect on the energy barrier of the trans to cis isomerization of the preceding peptide bond. Molecular dynamics simulations suggest that Aze has a greater propensity than proline to undergo this isomerization, which can induce a sharp 180° bend in the polypeptide chain.[5] This property can be exploited to mimic β-turns or to orient side chains in a specific vector for receptor interaction.

  • Enhanced Stability: The non-natural azetidine structure is less readily recognized by proteases, which are highly specific for natural L-amino acid residues. This steric hindrance can significantly increase the peptide's resistance to enzymatic degradation, prolonging its in-vivo half-life.[7][8]

  • Pharmacokinetic Profile: The unique sp3-rich character and rigidity conferred by the azetidine ring can lead to improved pharmacokinetic properties, including metabolic stability and solubility.[9] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate an azetidine motif to enhance their drug-like characteristics.[9][10]

Comparative Structural Data: Proline vs. Azetidine-2-Carboxylic Acid
ParameterL-Proline (Pro)L-Azetidine-2-Carboxylic Acid (Aze)Rationale for Difference & Implication in Design
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)The smaller, more strained Aze ring leads to different bond angles and reduces steric clash with neighboring residues.[4]
Backbone Flexibility More constrainedMore flexibleAze allows for a greater range of φ (phi) and ψ (psi) dihedral angles, offering more conformational possibilities.[4][6]
Cis/Trans Isomerism Favors trans conformationIncreased propensity for cis conformationThe lower energy barrier for isomerization in Aze-peptides can be used to stabilize specific turn structures.[5]
Proteolytic Stability Cleavable by specific proteasesGenerally resistant to proteolysisThe unnatural structure prevents recognition and cleavage by most endogenous proteases, increasing peptide half-life.[7]

Section 2: Synthesis of Protected Azetidine Building Blocks

The successful incorporation of Aze into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) requires appropriately protected building blocks. The protocols below detail the synthesis of N-Boc-L-azetidine-2-carboxylic acid and its subsequent conversion to the benzyl ester, a versatile intermediate.

Protocol 2.1: Synthesis of L-Azetidine-2-Carboxylic Acid

This protocol is adapted from a reported synthesis that utilizes a partial hydrogenation to selectively cleave an O-benzyl ester group in the presence of an N-benzhydryl group.[11][12]

Causality: The N-benzhydryl group is chosen as a robust nitrogen protecting group that is stable to the conditions required for the initial cyclization. The subsequent selective hydrogenolysis of the O-benzyl ester is possible because this bond is more labile than the N-benzhydryl C-N bonds under mild palladium-catalyzed hydrogenation conditions.[11]

Workflow Diagram: Synthesis of L-Azetidine-2-Carboxylic Acid

A N-Benzhydryl-2-carbobenzyloxyazetidine B N-Benzhydryl-azetidine-2-carboxylic acid A->B  H2, Pd/C (1%)  Methanol, 45 psi, 2h   C L-Azetidine-2-carboxylic acid B->C  H2, Pd/C (10%)  Methanol, 45 psi, 6h  

Caption: Synthetic route from a protected precursor to L-azetidine-2-carboxylic acid.

Step-by-Step Methodology:

  • Selective O-Benzyl Deprotection:

    • In a hydrogenation vessel, dissolve N-benzhydryl-2-carbobenzyloxyazetidine (1.0 eq) in methanol.

    • Under an inert nitrogen atmosphere, add 1% palladium on charcoal (Pd/C) catalyst.

    • Pressurize the vessel with hydrogen gas to 45 psi and shake vigorously for 2 hours at room temperature.[11]

    • Self-Validation: Monitor the reaction by TLC (Thin Layer Chromatography). The disappearance of the starting material and the appearance of a more polar spot corresponding to the carboxylic acid indicates completion.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure. Add water to the concentrated solution to precipitate the N-benzhydryl-azetidine-2-carboxylic acid as a white solid.

    • Isolate the product by filtration and recrystallize from hot ethyl acetate to yield the pure intermediate.[11]

  • N-Benzhydryl Deprotection:

    • Dissolve the N-benzhydryl-azetidine-2-carboxylic acid (1.0 eq) from the previous step in methanol.

    • Add 10% Pd/C catalyst to the solution.

    • Pressurize the vessel with hydrogen gas to 45 psi and shake for 6 hours.[11]

    • Filter the catalyst through Celite and evaporate the solvent under reduced pressure to yield the crude L-azetidine-2-carboxylic acid.

Protocol 2.2: N-Boc Protection of L-Azetidine-2-Carboxylic Acid

Causality: The tert-Butoxycarbonyl (Boc) group is a standard acid-labile protecting group for amines. The reaction is performed under basic conditions using sodium hydroxide to deprotonate the carboxylic acid and the amine, facilitating the nucleophilic attack on the di-tert-butyl dicarbonate (Boc₂O) reagent.[13] Dioxane is used as a co-solvent to ensure miscibility of the organic Boc₂O with the aqueous medium.

Step-by-Step Methodology:

  • Dissolve L-azetidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide (NaOH).[13]

  • Cool the solution to 0°C using an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring vigorously.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure. Wash the remaining aqueous layer with ethyl acetate to remove any unreacted Boc₂O.

  • Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 using 1M hydrochloric acid (HCl). The product will precipitate or can be extracted.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield N-Boc-L-azetidine-2-carboxylic acid.

  • Self-Validation: The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2.3: Synthesis of N-Boc-L-azetidine-2-carboxylic acid, Benzyl Ester

Causality: Benzyl esters are common protecting groups for carboxylic acids, stable to a wide range of conditions but readily cleaved by hydrogenolysis. This protocol uses benzyl bromide and a mild base, cesium carbonate, to facilitate the Sₙ2 reaction without cleaving the acid-labile Boc group.

Step-by-Step Methodology:

  • Dissolve N-Boc-L-azetidine-2-carboxylic acid (1.0 eq) in dimethylformamide (DMF).

  • Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Add benzyl bromide (BnBr, 1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Self-Validation: Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Quench the reaction by adding water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash successively with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure benzyl ester.

Section 3: Incorporation into Peptides via Solid-Phase Synthesis

The synthesized N-Boc-protected benzyl ester can be deprotected and converted to an N-Fmoc protected version for use in the more common Fmoc-based SPPS. The following protocol outlines the general cycle for incorporating a protected azetidine-2-carboxylic acid building block (e.g., Fmoc-Aze-OH) into a peptide chain.

Causality: Solid-phase peptide synthesis (SPPS) streamlines peptide construction by anchoring the C-terminal amino acid to an insoluble resin.[14] This allows for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing.[15] The Fmoc/tBu strategy is employed, where the temporary N-α-Fmoc group is removed by a mild base (piperidine), while permanent side-chain protecting groups (like tBu) are stable until the final acid cleavage step.[15]

Workflow Diagram: One Cycle of Solid-Phase Peptide Synthesis (SPPS)

cluster_0 A Resin-Peptide-NH-Fmoc B Resin-Peptide-NH2 A->B  Fmoc Deprotection  (20% Piperidine in DMF)   D Wash Steps B->D C Resin-Peptide-NH-CO-AA(Fmoc) E Wash Steps C->E D->C  Coupling  (Fmoc-Aze-OH, Activator)   E->A  Return to Start of Cycle  for next amino acid  

Caption: The iterative cycle of deprotection, washing, and coupling in Fmoc-SPPS.

Protocol 3.1: Manual SPPS Incorporation of Fmoc-Aze-OH

Materials:

  • Fmoc-protected amino acid resin (e.g., Fmoc-Gly-Wang resin)

  • Fmoc-Aze-OH

  • Deprotection Solution: 20% piperidine in DMF

  • Coupling Reagents: HBTU (0.95 eq relative to amino acid), HOBt (1.0 eq), or HATU

  • Base: N,N-Diisopropylethylamine (DIEA, 2.0 eq)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

  • Washing Solvents: DMF, DCM, Methanol

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a fritted synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF. Add the deprotection solution to the resin and agitate for 3 minutes. Drain.

    • Add fresh deprotection solution and agitate for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-Aze-OH (2-4 eq relative to resin loading) by dissolving it in DMF with HBTU/HOBt (or HATU) and adding DIEA. Allow to stand for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Self-Validation: Perform a Kaiser test (or other ninhydrin-based test). A negative result (beads remain colorless or yellow) indicates the coupling is complete. If the test is positive (beads turn blue/purple), the coupling is incomplete and should be repeated.

    • Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x). The resin is now ready for the next deprotection and coupling cycle.

  • Cleavage and Deprotection: After the full peptide sequence is assembled, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is precipitated in cold diethyl ether and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion and Future Outlook

Benzyl azetidine-2-carboxylate serves as a crucial, versatile building block for accessing azetidine-containing peptidomimetics. The incorporation of the conformationally unique azetidine ring is a validated strategy for overcoming the inherent weaknesses of natural peptides as therapeutics. By carefully modulating backbone flexibility, promoting specific secondary structures, and enhancing proteolytic stability, researchers can fine-tune the pharmacological properties of bioactive peptides.[10][16] The continued development of novel synthetic methods for substituted azetidines and a deeper understanding of their conformational influence will undoubtedly expand their application, paving the way for a new generation of peptide-based drugs with superior efficacy and developability.[17]

References

  • Davis, J. M., & Tsourkas, A. (2005). Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. Journal of the American Chemical Society, 127(20), 7359–7369. [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. [Link]

  • Hölz, P., et al. (2012). Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations. Journal of Molecular Modeling, 18(9), 4129-4142. [Link]

  • Couty, F., Evano, G., & David, O. (2005). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Organic Preparations and Procedures International, 37(5), 413-455. [Link]

  • Davis, J. M., & Tsourkas, A. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. ResearchGate. [Link]

  • David, O., et al. (2005). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Taylor & Francis Online. [Link]

  • David, O., et al. (2005). Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review. ResearchGate. [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. II. Homopolymers and copolymers. Biopolymers, 30(9-10), 961–966. [Link]

  • Kumar, V., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Wikipedia. [Link]

  • Singh, S., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Fesko, K., et al. (2024). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Schimpl, M., et al. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 14(1), 785. [Link]

  • Kar, A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Kar, A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Gonzalez, N. M., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. [Link]

  • ResearchGate. (n.d.). (A) l-azetidine-2-carboxylic acid (AZC) is an analog of proline. (B)... ResearchGate. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Gonzalez, N. M., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Plant, Cell & Environment. [Link]

  • Csenki, J., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1083. [Link]

  • Journal of Medicinal and Organic Chemistry. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research and Reviews. [Link]

  • Tsai, C. S., Overberger, C. G., & Zand, R. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(9-10), 1039–1049. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • El-Faham, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Journal of the Brazilian Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Leman, P. (2021). Peptidomimetic Drug Design. Journal of Drug Designing. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

Sources

Strategic Deprotection of Benzyl Esters in Azetidine-2-Carboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conditions for removing benzyl ester from azetidine-2-carboxylate Content Type: Detailed Application Notes and Protocols

Executive Summary

The removal of benzyl ester (Bn) protecting groups from azetidine-2-carboxylate derivatives is a pivotal step in the synthesis of non-proteinogenic amino acids and peptidomimetics. Unlike acyclic amino esters or the homologous proline (5-membered ring), the azetidine moiety presents unique challenges due to its significant ring strain (~25.4 kcal/mol). Improper deprotection conditions can lead to catastrophic ring opening, racemization of the


-center, or unintended cleavage of orthogonal protecting groups.

This guide details three validated protocols for the chemoselective removal of benzyl esters, prioritizing the preservation of the strained 4-membered heterocycle and optical purity.

Strategic Analysis: The Azetidine Challenge

Before selecting a protocol, the chemist must evaluate the substrate's specific constraints. The azetidine ring introduces two primary failure modes during deprotection:

  • Ring Strain & Nucleophilic Vulnerability: The azetidine ring is kinetically stable but thermodynamically unstable. Under harsh acidic conditions or high temperatures, the ring is susceptible to nucleophilic attack (ring-opening), particularly if the nitrogen is protonated or quaternized.

  • Racemization Risk: Azetidine-2-carboxylic acid is an

    
    -amino acid analogue. While less prone to racemization than acyclic counterparts, basic hydrolysis (saponification) poses a non-zero risk of epimerization, especially if the reaction is heated.
    
Decision Matrix: Selecting the Right Method

The choice of method depends heavily on the N-protecting group and other functionalities present.

DeprotectionStrategy Start Substrate: Azetidine-2-COOBn CheckPG Check N-Protecting Group Start->CheckPG NBoc N-Boc or N-Acyl (Acid Labile/Stable) CheckPG->NBoc Stable to H2 NCbz N-Cbz or N-Bn (Hydrogenolysis Sensitive) CheckPG->NCbz Cleaved by H2 Q_Reducible Contains Reducible Groups? (Alkene, Nitro, Halogen) NBoc->Q_Reducible MethodA Method A: Catalytic Hydrogenolysis (Standard Protocol) NCbz->MethodA Global Deprotection (Removes Ester & Amine PG) MethodB Method B: Saponification (LiOH/THF) NCbz->MethodB Selective Ester Removal (Keeps N-Cbz Intact) Q_Reducible->MethodA No Q_Reducible->MethodB Yes (Avoid H2) MethodC Method C: Transfer Hydrogenation (Ammonium Formate) MethodA->MethodC Alternative if no H2 line available

Caption: Strategic decision tree for selecting the optimal deprotection method based on orthogonal protecting groups and substrate sensitivity.

Detailed Protocols

Method A: Catalytic Hydrogenolysis (The Gold Standard)

Best for: N-Boc protected azetidines or global deprotection of N-Cbz/Bn substrates. Mechanism: Palladium-catalyzed cleavage of the benzylic C-O bond. Advantages: Neutral conditions, no racemization, quantitative yield, clean workup.

Reagents & Equipment[1][2][3]
  • Catalyst: 10% Pd/C (Palladium on Carbon), wet support preferred (50% H2O) to minimize fire risk.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[2] Ethyl Acetate (EtOAc) can be used if solubility is an issue.

  • Hydrogen Source: H2 balloon (1 atm).

  • Additive (Optional): Acetic Acid (AcOH).

Protocol Steps
  • Preparation: Dissolve the azetidine-2-carboxylate benzyl ester (1.0 equiv) in MeOH (0.1 M concentration).

    • Expert Tip: If the reaction is known to be sluggish (common with sterically crowded azetidines), add 1.5 equiv of Glacial Acetic Acid. This protonates the amine slightly (if free) or activates the ester, facilitating the catalyst turnover [1].

  • Inerting: Flush the flask with Nitrogen (N2) or Argon for 5 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C (10–20 wt% relative to substrate).[2][3]

    • Safety: Pd/C is pyrophoric when dry. Always add it to the solvent under an inert atmosphere or use "wet" catalyst.

  • Hydrogenation: Evacuate the flask and backfill with H2 from a balloon. Repeat this cycle 3 times. Leave the reaction stirring under the H2 balloon at Room Temperature (RT).

  • Monitoring: Monitor by TLC (typically 1–4 hours). The benzyl ester spot will disappear, and a more polar acid spot will appear (stains with Bromocresol Green).

  • Workup:

    • Flush flask with N2 to remove H2 gas.

    • Filter the mixture through a pad of Celite® to remove the catalyst.[2][4][5]

    • Wash the Celite pad with MeOH.

    • Concentrate the filtrate in vacuo.

    • Note: If AcOH was used, co-evaporate with toluene 3x to remove traces of acid.

Method B: Transfer Hydrogenation (Rapid & Scalable)

Best for: Labs without hydrogen gas lines or for rapid, small-scale batches. Mechanism: Ammonium formate acts as the hydrogen donor, decomposing into N2, H2, and CO2 on the catalyst surface.

Protocol Steps
  • Dissolution: Dissolve substrate in dry MeOH (0.1 M).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Reagent: Add anhydrous Ammonium Formate (HCOONH4) (5.0 – 10.0 equiv) in a single portion.

  • Reaction: Stir at Room Temperature or mild reflux (50°C).

    • Observation: Effervescence (gas evolution) will occur. This is normal.

  • Completion: Reaction is usually complete within 15–60 minutes [2].

  • Workup: Filter through Celite and concentrate. The excess ammonium formate sublimes upon high-vacuum drying or can be removed by an aqueous wash if the product is water-insoluble (rare for amino acids).

Method C: Controlled Saponification (The "Niche" Case)

Best for: Substrates containing reducible groups (e.g., alkenes, nitro groups) where H2 is forbidden. Risk: High pH can cause racemization or ring opening if uncontrolled.

Protocol Steps
  • Solvent System: Use a mixture of THF:Water (3:1). The THF solubilizes the organic ester; water dissolves the base.

  • Temperature: Cool the reaction mixture to 0°C (Ice bath). Critical for azetidine stability.

  • Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H2O) (1.2 – 1.5 equiv). Avoid stronger bases like NaOH or KOH unless necessary.

  • Stirring: Stir at 0°C for 30 minutes, then allow to warm to RT only if TLC shows no conversion.

  • Quenching: Once complete, carefully acidify to pH 4–5 using 1M HCl or Citric Acid solution.

    • Warning: Do not acidify below pH 3, as the free acid form of azetidine is water-soluble and difficult to extract.

  • Extraction: Extract with EtOAc (or n-Butanol if highly polar).

Comparative Data Analysis

ParameterMethod A: HydrogenolysisMethod B: Transfer HydrogenationMethod C: Saponification
Reagents H2, Pd/CHCOONH4, Pd/CLiOH, THF/H2O
Reaction Time 2 – 12 Hours15 – 60 Minutes1 – 4 Hours
Temp RTRT to 50°C0°C to RT
Chemoselectivity Excellent (Cleaves Bn/Cbz only)ExcellentPoor (Cleaves all esters)
Racemization Risk NoneNoneLow/Moderate (pH dependent)
Ring Stability HighHighModerate (Avoid heat)
Scalability HighMedium (Gas evolution)High

Troubleshooting & Safety Workflow

The following workflow illustrates the critical safety checks and troubleshooting steps for the Hydrogenolysis method, which is the most common route.

SafetyWorkflow Setup Setup Reaction (Inert Atmosphere) AddCat Add Catalyst (Wet Pd/C preferred) Setup->AddCat H2_Intro Introduce H2 (Balloon/Manifold) AddCat->H2_Intro Monitor Monitor TLC (1-2 Hours) H2_Intro->Monitor Decision Complete? Monitor->Decision Finish Filter (Celite) & Concentrate Decision->Finish Yes Trouble Stalled Reaction? Decision->Trouble No Fix Add 1.5 eq AcOH or Fresh Catalyst Trouble->Fix Yes Fix->Monitor

Caption: Operational workflow for catalytic hydrogenolysis with built-in troubleshooting loop for stalled reactions.

References

  • Han, S. Y., & Kim, Y. A. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. PMC (PubMed Central). Link

  • Ram, S., & Spicer, L. D. (1987).[5] Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.[5][6] Synthetic Communications. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).
  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

Sources

Hydrogenolysis of benzyl azetidine-2-carboxylate to free acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Hydrogenolysis of Benzyl Azetidine-2-Carboxylate

Executive Summary

This guide details the protocol for the hydrogenolytic cleavage of the benzyl ester protecting group from benzyl azetidine-2-carboxylate to yield azetidine-2-carboxylic acid (Aze) .[1][2]

Azetidine-2-carboxylic acid is a non-proteinogenic amino acid and a lower homologue of proline.[2] It is a critical scaffold in peptidomimetics, used to constrain peptide backbone conformation and alter pharmacokinetics.[2] The primary synthetic challenge is the high ring strain (~26 kcal/mol) of the four-membered azetidine ring.[2] While stable under neutral conditions, the ring is susceptible to nucleophilic opening under strong acidic or basic hydrolysis.[2]

Hydrogenolysis (


, Pd/C)  is the gold-standard method for this transformation as it proceeds under neutral, mild conditions, preserving the fragile heterocyclic core.[2]

Scientific Foundation

Reaction Mechanism

The reaction follows a standard heterogeneous catalysis pathway.[2] The benzyl ester is cleaved via hydrogenolysis, releasing toluene and the free carboxylic acid.[2]

  • Adsorption:

    
     gas dissociates on the Palladium surface.[2] The benzyl ester coordinates to the catalyst surface via the aromatic ring.
    
  • Cleavage: Hydride transfer occurs, cleaving the benzylic C-O bond.[2]

  • Desorption: Toluene is released.[2] The resulting acid desorbs from the catalyst.[2]

The "Azetidine Challenge" (Stability)

Unlike proline (5-membered ring, stable), azetidine is kinetically stable but thermodynamically unstable.[2]

  • Risk: Prolonged exposure to acidic conditions or high temperatures can lead to ring-opening, generating homoserine derivatives or polymerized byproducts.[2]

  • Solution: This protocol utilizes atmospheric pressure (balloon) hydrogenation in Methanol (MeOH).[2] This avoids the harsh pH extremes of hydrolysis and the high pressure that might favor over-reduction.[2]

Visualization: Mechanism & Workflow

Figure 1: Reaction Mechanism & Process Flow

The following diagram illustrates the catalytic cycle and the operational workflow to ensure ring integrity.

G cluster_0 Chemical Mechanism cluster_1 Operational Workflow Reactant Benzyl Azetidine-2-carboxylate Catalyst Pd/C Surface (H2 Adsorbed) Reactant->Catalyst Adsorption Intermediate Transition State (Benzyl Cleavage) Catalyst->Intermediate Hydride Transfer Products Azetidine-2-COOH + Toluene Intermediate->Products Desorption Step1 1. Dissolve Substrate (MeOH) Step2 2. Add Catalyst (Wet Pd/C) Step1->Step2 Step3 3. H2 Purge (Balloon, 1 atm) Step2->Step3 Step4 4. Filter (Celite) & Evaporate Step3->Step4

Caption: Fig 1. Mechanistic pathway (left) and operational workflow (right) for mild hydrogenolysis.

Experimental Protocol

Reagents & Equipment
ComponentSpecificationPurpose
Substrate Benzyl azetidine-2-carboxylateTarget molecule.[1][2][3][4]
Catalyst 10% Pd/C (Degussa type E101 or similar)Crucial: Use ~50% water-wet paste to minimize fire risk.[2]
Solvent Methanol (HPLC Grade)High solubility for substrate; easy removal.[2]
Hydrogen Source H2 Balloon (Double-walled)Provides ~1 atm pressure (mild).[2]
Filtration Celite® 545Removes catalyst post-reaction.[2]
Step-by-Step Methodology

Step 1: Preparation (In Fume Hood)

  • Weigh Benzyl azetidine-2-carboxylate (e.g., 1.0 mmol, ~191 mg) into a round-bottom flask (RBF).

  • Dissolve in Methanol (MeOH) (10 mL). Concentration should be roughly 0.1 M.[2]

    • Note: Ethanol is an acceptable substitute, but MeOH is preferred for easier evaporation of the zwitterionic product.[2]

Step 2: Catalyst Addition (Safety Critical)

  • Flush the flask with Nitrogen (N2) to remove oxygen.[2]

  • Carefully add 10% Pd/C (wet) (10-20 wt% loading relative to substrate; e.g., ~20-40 mg).[2]

    • Safety: Dry Pd/C is pyrophoric.[2] Always use the "wet" variant or add it under an inert blanket.[2] If using dry catalyst, add a small amount of toluene to the catalyst first to wet it before adding the methanol solution.[2]

Step 3: Hydrogenation

  • Seal the flask with a rubber septum.[2]

  • Insert a balloon filled with Hydrogen (

    
    )  via a needle.[2]
    
  • Insert a generic "vent" needle to flush the headspace with

    
     for 30 seconds, then remove the vent needle.[2]
    
  • Stir vigorously at Room Temperature (20-25°C) .

    • Time: Typically 2–4 hours.[2] Monitor by TLC (See Section 5).

Step 4: Workup & Isolation

  • Remove the

    
     balloon and flush the flask with 
    
    
    
    .[2]
  • Filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove the Pd/C.[2]

    • Tip: Rinse the Celite pad with MeOH (2 x 5 mL) to recover all product.[2]

  • Concentrate the filtrate in vacuo (Rotary Evaporator) at <40°C.

    • Result: The product is Azetidine-2-carboxylic acid .[1][2][3][5][6][7][8] It will likely appear as a white solid or a colorless oil that solidifies upon standing.[2]

    • Note: Do not perform an aqueous extraction (e.g., EtOAc/Water).[2] The product is a zwitterion (amino acid) and will remain in the aqueous phase, making recovery difficult.[2]

Quality Control & Troubleshooting

Reaction Monitoring (TLC)
  • Stationary Phase: Silica Gel 60 F254.[2]

  • Mobile Phase: n-Butanol : Acetic Acid : Water (3:1:[2]1) — Required for polar amino acids.[2]

  • Visualization:

    • UV:[2] The starting material (Benzyl ester) is UV active.[2] The product (Free acid) is UV inactive .[2]

    • Stain: Use Ninhydrin .[2] The free acid will stain as a distinct spot (often yellow/brown for azetidines/prolines, unlike the purple of primary amines).[2]

  • Endpoint: Disappearance of the UV-active benzyl spot.[2]

Troubleshooting Table
IssueDiagnosisCorrective Action
Reaction is slow (>6h) Catalyst poisoning or poor mixing.Add fresh catalyst (under N2).[2] Ensure stirring is vigorous (H2 transfer is rate-limiting).
Ring Opening Observed Presence of Homoserine analogs.[2]Reaction time too long or trace acid present.[2] Stop immediately. Do not heat >30°C.
Product is sticky oil Solvent entrapment.[2]Triturate with Diethyl Ether or Acetone to induce crystallization.[2]
Low Yield Product lost on Celite or in water.[2]Thoroughly wash Celite with MeOH.[2] Avoid aqueous workups.[2][9]

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014).[2] Protection for the Carboxyl Group: Benzyl Esters.[2][10] John Wiley & Sons.[2] [2]

  • Synthesis of Azetidine-2-carboxylic Acid. Journal of Heterocyclic Chemistry, 1969, 6, 993.[2][3] (Foundational synthesis and stability data). [2]

  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. Couty, F., et al. (2004).[2] The Journal of Organic Chemistry, 69(7), 2483–2487.[2] (Detailed characterization and handling of enantiopure Aze).

  • Azetidine-2-carboxylic acid. Wikipedia.[2] (General properties and zwitterionic nature).[2] Link

Sources

Application Note: Incorporation of Azetidine-2-Carboxylate into Collagen Mimics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Azetidine-2-carboxylic acid (Aze) —a four-membered ring analogue of proline—into collagen-like peptides (CLPs) represents a precision tool for probing the steric and stereoelectronic requirements of the collagen triple helix. Unlike 4-fluoroproline or hydroxyproline, which often stabilize the helix via inductive effects or water-bridging, Aze generally acts as a structural probe for destabilization .

This application note details the biophysical rationale and synthetic protocols for integrating Aze into Gly-X-Y repeats. It addresses the specific challenges of Solid-Phase Peptide Synthesis (SPPS) associated with secondary amines and provides a framework for interpreting the resulting conformational changes.

Biophysical Rationale: The Ring Contraction Effect

Collagen stability relies heavily on the pre-organization of Proline (Pro) and Hydroxyproline (Hyp) residues.[1] The pyrrolidine ring of Pro prefers specific puckering states (


-endo or 

-exo) depending on its position (X or Y) in the Gly-X-Y triad.

Aze introduces two critical perturbations:

  • Ring Strain & Geometry: The 4-membered azetidine ring is planar to slightly puckered, deviating from the ideal torsion angles (

    
    ) required for the polyproline II (PPII) helix.
    
  • Steric Repulsion: While smaller than Pro, the rigid bond angles of Aze create unique steric clashes with the carbonyl oxygen of the preceding residue, altering the

    
     interaction that stabilizes the helix.
    

Key Insight: Incorporation of Aze is typically used to lower the thermal stability (


) of a collagen mimic to study folding kinetics or to create "destabilized" controls in drug delivery matrices.

Experimental Design

Sequence Selection

The canonical collagen sequence is


.
  • Control:

    
    
    
  • Aze-Modified:

    
     or 
    
    
    

Note: Aze is chiral. L-Aze is the standard analogue for L-Pro. Misincorporation of D-Aze will completely abolish helix formation.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

Synthesizing Aze-containing peptides presents a specific challenge: Aze is a secondary amine. Coupling the next amino acid onto the N-terminus of an Aze residue is sterically hindered and prone to low yields.

Materials
  • Resin: Rink Amide MBHA (low loading, ~0.3 mmol/g) to reduce inter-chain aggregation.

  • Fmoc-Aze-OH: Commercially available (ensure L-enantiomer purity).

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is strictly required for the difficult coupling steps. Standard HBTU/DIC is often insufficient.

  • Base: Diisopropylethylamine (DIPEA).

Step-by-Step Workflow
Step 1: Resin Preparation[2]
  • Swell resin in DMF (dimethylformamide) for 30 minutes.

  • Deprotect initial Fmoc group: 20% Piperidine/DMF (

    
     min).
    
Step 2: Coupling of Fmoc-Aze-OH (The "Easy" Step)

Coupling Aze to the growing chain is relatively standard.

  • Activation: Mix Fmoc-Aze-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.

  • Reaction: Add to resin. Shake for 45 minutes .

  • Wash: DMF (

    
    ), DCM (
    
    
    
    ).
Step 3: Coupling onto Aze (The "Critical" Step)

Coupling Gly (or other residues) to the secondary amine of Aze is difficult.

  • Deprotection: Remove Fmoc from Aze (20% Piperidine/DMF).

  • Activation: Dissolve Fmoc-Gly-OH (5 eq) and HATU (4.9 eq) in minimal DMF. Add DIPEA (10 eq).

    • Expert Tip: Use HOAt (1-Hydroxy-7-azabenzotriazole) as an additive if available to boost reactivity.

  • Double Coupling:

    • Round 1: 60 minutes at Room Temp. Drain.

    • Round 2: Fresh reagents, 60 minutes at Room Temp.

  • Validation: Do NOT use the Kaiser Test. It detects primary amines. Use the Chloranil Test or TNBS Test to detect free secondary amines.

    • Positive (Incomplete): Blue/Green particles.

    • Negative (Complete): Colorless/Yellow particles.

Step 4: Cleavage & Purification
  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

    
    .
    
  • Duration: 2.5 hours.

  • Precipitation: Cold diethyl ether.

  • Purification: RP-HPLC (C18 column), Gradient 0-40% Acetonitrile in water (0.1% TFA).

Visualization: SPPS Logic Flow

SPPS_Aze Start Resin Preparation (Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Decision Next Residue? Deprotect->Decision Finish Cleavage & HPLC Deprotect->Finish Sequence Complete Couple_Std Standard Coupling (HBTU/DIPEA) Decision->Couple_Std Gly/Pro Couple_Aze Coupling Fmoc-Aze-OH (HATU/DIPEA) Decision->Couple_Aze Aze Residue Couple_To_Aze Coupling TO Aze (Secondary Amine) Decision->Couple_To_Aze Residue after Aze Check QC Check Couple_Std->Check Couple_Aze->Check Couple_To_Aze->Check Kaiser Kaiser Test (Primary Amine) Check->Kaiser Std/Aze Coupling Chloranil Chloranil Test (Secondary Amine) Check->Chloranil Coupling TO Aze Kaiser->Deprotect Pass Chloranil->Deprotect Pass Double Double Couple (HATU/HOAt) Chloranil->Double Fail Double->Chloranil

Caption: Workflow for SPPS emphasizing the critical divergence in coupling protocols and QC testing for secondary amines (Aze).

Protocol: Biophysical Characterization

Circular Dichroism (CD) Spectroscopy

To verify the formation of the Polyproline II (PPII) triple helix structure.

  • Sample Prep: Dissolve peptide in PBS (pH 7.4) or 50 mM Acetic Acid at 0.2 mg/mL.

  • Equilibration: Store at 4°C for >24 hours prior to measurement to ensure helix folding.

  • Scan Parameters:

    • Range: 190 nm – 260 nm.

    • Temperature: 4°C.

  • Expected Signature:

    • Positive Maximum: ~225 nm.

    • Negative Minimum: ~198 nm.

    • Note: Aze incorporation often reduces the amplitude of the 225 nm peak compared to native collagen.

Thermal Denaturation ( )
  • Method: Monitor ellipticity at 225 nm while ramping temperature.

  • Ramp Rate: 10°C to 80°C at 10°C/hour (slow ramp is crucial for equilibrium).

  • Calculation: The

    
     is the inflection point of the sigmoidal transition.
    

Data Presentation & Interpretation

The table below summarizes the expected impact of Aze substitution on collagen stability relative to the standard Proline control.

Sequence RepeatRing Size

Trend
Structural Impact
Gly-Pro-Hyp 5-memberedBaseline (~45°C*)Ideal PPII geometry; high stability.
Gly-Aze-Hyp 4-memberedDecrease (

)
Ring strain distorts

angle; destabilizes helix.
Gly-Pro-Aze 4-memberedDecrease (

)
Loss of Hyp-OH water bridging; steric clash.

*Values depend on total peptide length (usually n=7 or 10).

Mechanistic Logic: Why Aze Destabilizes[3]

Aze_Stability Aze Azetidine (Aze) Incorporation Ring 4-Membered Ring (Planar/Strained) Aze->Ring Entropic Entropic Cost (Rigidity) Aze->Entropic Torsion Altered Torsion Angles (Deviation from ideal u03C6, u03C8) Ring->Torsion Steric Steric Repulsion (Ring vs Carbonyl) Ring->Steric Result Destabilized Triple Helix (Lower Tm) Torsion->Result Steric->Result Entropic->Result Minor Factor

Caption: Causal pathway showing how the geometric constraints of the 4-membered Aze ring lead to collagen destabilization.

References

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation.[3][4] I. Conformations of the residue and of dipeptides.[3][4] Biopolymers, 30(9-10), 951-959.[3][4]

  • Holmgren, S. K., et al. (1999). A hyperstable collagen mimic.[1] Chemistry & Biology, 6(2), 63-70.[1] (Provides context on Pro/Hyp stability for comparison).

  • Takeuchi, T., & Prockop, D. J. (1969). Biosynthesis of abnormal collagens with amino acid analogues. Biochimica et Biophysica Acta, 175(1), 142-155.[5]

  • BenchChem Protocols. Application Notes and Protocols for Solid-Phase Synthesis of Peptides. (General SPPS grounding).

Sources

Application Note: A Robust and Scalable Synthesis of Benzyl Azetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Drug Development Professionals

Introduction: The Strategic Importance of Azetidines in Drug Discovery

Azetidines, four-membered saturated nitrogen heterocycles, are increasingly vital scaffolds in modern medicinal chemistry.[1] Their inherent ring strain and constrained geometry offer unique conformational rigidity, which can enhance metabolic stability, aqueous solubility, and target-binding selectivity when compared to acyclic amines or larger heterocyclic bioisosteres like pyrrolidine and piperidine.[1][2] Azetidine-2-carboxylic acid, a non-proteinogenic amino acid analogue of proline, serves as a crucial building block for a wide array of biologically active compounds, from peptide mimetics to inhibitors of collagen synthesis.[3]

Benzyl azetidine-2-carboxylate is a key synthetic intermediate, providing a stable, protected form of the core azetidine amino acid structure that is amenable to further functionalization. The benzyl group serves as a readily cleavable protecting group for the carboxylic acid, facilitating subsequent peptide couplings or other transformations at the azetidine nitrogen.

However, the synthesis of azetidines is not without its challenges. The significant ring strain (approximately 25.4 kcal/mol) makes the four-membered ring susceptible to nucleophilic attack and ring-opening, which can lead to low yields and the formation of undesired byproducts, complicating purification and scale-up efforts.[4] This application note provides a detailed, field-proven protocol for the multi-kilogram scale synthesis of benzyl azetidine-2-carboxylate, designed to address these challenges through a robust, reproducible, and economically viable process. We will focus on a classical and reliable approach starting from inexpensive commodity chemicals, detailing the causality behind each procedural choice to ensure process understanding and successful implementation.

Strategic Overview of the Selected Synthetic Pathway

Several routes exist for the synthesis of the azetidine core, including the reduction of β-lactams, intramolecular Mitsunobu reactions, and various cycloaddition strategies.[2][5] For large-scale industrial production, the ideal pathway must prioritize:

  • Cost-effectiveness: Utilization of readily available and inexpensive starting materials.

  • Efficiency: High-yielding steps with minimal side-product formation.

  • Scalability: Avoidance of hazardous reagents (where possible) and purification methods that are difficult to scale, such as column chromatography.[6]

  • Safety: A well-understood and manageable safety profile.

The selected pathway is a classical double SN2 displacement reaction, which is a well-documented and reliable method for forming the azetidine ring.[7] The overall transformation is depicted below.

G cluster_0 Process Overview Start γ-Butyrolactone Step1 Step 1: Bromination (PBr₃, Br₂) Start->Step1 Intermediate1 α,γ-Dibromobutyric Acid Step1->Intermediate1 Step2 Step 2: Benzyl Esterification (Benzyl Alcohol, Acid Catalyst) Intermediate1->Step2 Intermediate2 Benzyl α,γ-Dibromobutanoate Step2->Intermediate2 Step3 Step 3: Cyclization (Benzylamine, Base) Intermediate2->Step3 Product Benzyl 1-benzylazetidine-2-carboxylate Step3->Product Step4 Step 4 (Optional): N-Debenzylation (Hydrogenolysis, Pd/C) Product->Step4 Final_Product Benzyl azetidine-2-carboxylate Step4->Final_Product

Caption: Overall workflow for the synthesis of Benzyl azetidine-2-carboxylate.

This route begins with the bromination of γ-butyrolactone, followed by esterification and a final base-mediated cyclization with benzylamine to form the N-benzylated azetidine ester. An optional final step involves selective N-debenzylation via catalytic hydrogenation to yield the target compound.

Detailed Scale-Up Protocol

Safety First: Azetidine and its derivatives can be corrosive and flammable.[8][9] All operations must be conducted in a well-ventilated fume hood or a walk-in hood suitable for large-scale reactions. Appropriate personal protective equipment (PPE), including safety glasses, face shields, lab coats, and chemical-resistant gloves, is mandatory.[8] All equipment must be properly grounded to prevent static discharge.[8][9]

Step 1: Synthesis of α,γ-Dibromobutyric Acid

Principle: This step involves the ring-opening and subsequent bromination of γ-butyrolactone. Phosphorus tribromide (PBr₃) acts as a catalyst and bromine source to convert the lactone into the corresponding acyl bromide, which then undergoes α-bromination under Hell-Volhard-Zelinsky-type conditions.

Reagents & MaterialsQuantity (1 kg Scale)Molar Eq.Notes
γ-Butyrolactone1.00 kg (11.6 mol)1.0Ensure anhydrous.
Phosphorus Tribromide (PBr₃)0.25 kg (0.92 mol)0.08Add cautiously.
Bromine (Br₂)6.45 kg (40.4 mol)3.48Highly corrosive and toxic. Handle with extreme care.
Water (deionized)As needed-For work-up.

Procedure:

  • Charge a 22 L, 4-necked, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser (with a gas outlet to a scrubber), and an addition funnel with γ-butyrolactone (1.00 kg).

  • Begin stirring and slowly add phosphorus tribromide (0.25 kg) via the addition funnel over 30 minutes, maintaining the internal temperature below 30°C. The mixture will turn yellow.

  • Heat the reaction mixture to 70°C.

  • Begin the slow, dropwise addition of bromine (6.45 kg) via the addition funnel. Causality: The addition rate must be carefully controlled to manage the evolution of HBr gas and the exotherm. A typical addition time for this scale is 8-12 hours. Maintain the temperature at 70-75°C throughout the addition.

  • After the addition is complete, increase the temperature to 90°C and hold for 4 hours to drive the reaction to completion.

  • Monitor the reaction by Gas Chromatography (GC) until the starting material is consumed.

  • Cool the reaction mixture to 20-25°C.

  • Slowly and cautiously quench the reaction by adding the mixture to 5 L of cold water with vigorous stirring. Warning: This is an exothermic process and will release residual HBr.

  • The product, α,γ-Dibromobutyric acid, is a dense oil. Separate the lower organic layer. The crude product is typically used in the next step without further purification.

Step 2: Synthesis of Benzyl α,γ-Dibromobutanoate

Principle: This is a standard Fischer esterification. An acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by benzyl alcohol. The reaction is driven to completion by removing the water byproduct, typically via azeotropic distillation.

Reagents & MaterialsQuantityMolar Eq.Notes
Crude α,γ-Dibromobutyric Acid~2.8 kg (~11.4 mol)1.0From Step 1.
Benzyl Alcohol1.48 kg (13.7 mol)1.2Acts as both reagent and solvent.
p-Toluenesulfonic acid (PTSA)108 g (0.57 mol)0.05Catalyst.
Toluene3 L-For azeotropic removal of water.
Sodium Bicarbonate (sat. aq.)As needed-For neutralization.
BrineAs needed-For washing.

Procedure:

  • Charge the 22 L reactor with the crude α,γ-Dibromobutyric acid, benzyl alcohol, toluene, and PTSA.

  • Equip the reactor with a Dean-Stark apparatus.

  • Heat the mixture to reflux (approx. 110-120°C). Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 6-8 hours, or until no more water is collected.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting acid.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an additional 5 L of toluene.

  • Wash the organic layer sequentially with 2 L of saturated sodium bicarbonate solution (careful of gas evolution), 2 L of water, and 2 L of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove toluene and excess benzyl alcohol.

  • The resulting crude oil, Benzyl α,γ-Dibromobutanoate, is typically of sufficient purity (>90%) to proceed to the next step.

Step 3: Cyclization to form Benzyl 1-benzylazetidine-2-carboxylate

Principle: This is the key ring-forming step. Benzylamine acts as both the nitrogen source and a base. It first displaces the γ-bromide to form an acyclic intermediate. This intermediate then undergoes a base-promoted intramolecular SN2 reaction, where the nitrogen attacks the α-carbon to displace the second bromide, forming the strained four-membered azetidine ring.[7] Using excess benzylamine helps to neutralize the HBr generated.

G cluster_0 Key Cyclization Mechanism Start Benzyl α,γ-Dibromobutanoate + Benzylamine Intermediate Acyclic Amino Ester Intermediate (N attacks γ-carbon) Start->Intermediate Intermolecular SN2 Transition Intramolecular SN2 Attack (N attacks α-carbon) Intermediate->Transition Base-promoted Product Benzyl 1-benzylazetidine-2-carboxylate Transition->Product Ring Closure (Bromide leaves)

Caption: Mechanism of the azetidine ring formation via intramolecular cyclization.

Reagents & MaterialsQuantityMolar Eq.Notes
Crude Benzyl α,γ-Dibromobutanoate~3.8 kg (~11.4 mol)1.0From Step 2.
Benzylamine3.66 kg (34.2 mol)3.0Acts as nucleophile and base.
Acetonitrile10 L-Solvent.
Hydrochloric Acid (2M aq.)As needed-For work-up.
Ethyl AcetateAs needed-For extraction.

Procedure:

  • Charge the 22 L reactor with acetonitrile and benzylamine. Cool the solution to 0-5°C using a chiller.

  • Dissolve the crude Benzyl α,γ-Dibromobutanoate in 2 L of acetonitrile.

  • Add the dibromoester solution to the cold benzylamine solution dropwise over 2-3 hours, ensuring the internal temperature does not exceed 10°C. Causality: This slow addition minimizes exothermic side reactions and the formation of dimeric impurities.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by LC-MS. The reaction is complete when the starting material and the acyclic intermediate are no longer observed.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetonitrile.

  • Dilute the residue with 10 L of ethyl acetate and 10 L of water.

  • Separate the layers. Wash the organic layer with 2M HCl (3 x 3 L) to remove excess benzylamine, followed by water (1 x 3 L) and brine (1 x 3 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude Benzyl 1-benzylazetidine-2-carboxylate can often be purified by vacuum distillation or by crystallization of its hydrochloride salt. For the salt formation, dissolve the crude oil in ethyl acetate, cool to 0°C, and bubble dry HCl gas through the solution (or add a solution of HCl in isopropanol) until precipitation is complete. Filter the solid, wash with cold ethyl acetate, and dry. The free base can be regenerated by treatment with a base like sodium carbonate.

Process Optimization and Data

Critical Process Parameters (CPPs)
  • Temperature Control: Crucial during the bromination and cyclization steps to control exotherms and minimize side reactions.

  • Addition Rates: Slow addition of bromine and the dibromoester is key to safety and product purity.

  • Moisture Control: The use of anhydrous starting materials for the first two steps prevents unwanted hydrolysis.

  • pH Control: Proper pH adjustment during the work-up is essential for efficient extraction and removal of impurities.

Expected Yields and Purity
StepProductTypical YieldTypical Purity (by LC-MS)
1α,γ-Dibromobutyric Acid>90% (crude)~85-90%
2Benzyl α,γ-Dibromobutanoate>95% (crude)~90%
3Benzyl 1-benzylazetidine-2-carboxylate60-70% (after purification)>98%
Overall Benzyl 1-benzylazetidine-2-carboxylate ~50-60% >98%
Troubleshooting
  • Low Yield in Step 1 (Bromination): Often due to wet reagents or insufficient bromine/reaction time. Ensure anhydrous conditions and monitor the reaction to completion.

  • Incomplete Esterification (Step 2): Can be caused by insufficient catalyst or inefficient water removal. Ensure the Dean-Stark is functioning correctly and consider adding more catalyst if the reaction stalls.

  • Formation of Byproducts in Step 3 (Cyclization): Ring-opening of the azetidine product by excess benzylamine can occur, especially at elevated temperatures.[4] Maintaining a low reaction temperature is critical. Dimerization can also occur if the intramolecular cyclization is slow; ensure an appropriate solvent is used to favor the intramolecular process.

  • Purification Difficulties: Azetidines can be challenging to purify via silica gel chromatography due to their polarity and potential for decomposition on acidic stationary phases.[4] Scale-up purification should prioritize crystallization, salt formation, or distillation.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of benzyl azetidine-2-carboxylate, a valuable intermediate for pharmaceutical research and development. By carefully controlling critical process parameters and understanding the rationale behind each step, this procedure can be reliably implemented on a multi-kilogram scale. The described method relies on cost-effective starting materials and avoids complex purification techniques, making it a robust and economically viable option for industrial production.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: Azetidine. [Link]

  • Kaur, N., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. [Link]

  • Google Patents. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.
  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Jin, J., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research. [Link]

  • ResearchGate. Synthetic methods to access azetidines. [Link]

  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. [Link]

  • Google Patents.
  • Gising, J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]

  • Szolcsányi, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. [Link]

  • ResearchGate. Resolution of D,L-azetidine-2-carboxylic acid. [Link]

  • L-Azetidine-2-carboxylic acid biosynthesis. Molecular basis for azetidine-2-carboxylic acid biosynthesis. [Link]

  • Mizumi, A., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine. Heterocycles. [Link]

  • Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters. [Link]

  • Jin, J., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. ResearchGate. [Link]

  • General synthetic route for accessing azetidines via intermolecular... ResearchGate. [Link]

  • Process for producing optically active azetidine-2-carboxylic acid. European Publication Server. [Link]

Sources

Application Notes and Protocols for Mitsunobu Cyclization in Azetidine Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Azetidine Esters and the Mitsunobu Advantage

Azetidine esters are prized structural motifs in modern drug discovery and development. Their strained four-membered ring system imparts conformational rigidity to molecules, a desirable trait for optimizing ligand-receptor interactions and improving pharmacological profiles. The incorporation of an azetidine scaffold can lead to enhanced potency, selectivity, and metabolic stability in drug candidates. Consequently, robust and efficient synthetic methods for accessing stereochemically defined azetidine esters are of paramount importance to medicinal chemists and process development scientists.

Among the various synthetic strategies, the intramolecular Mitsunobu reaction of γ-amino alcohol precursors has emerged as a powerful and reliable method for the construction of the azetidine ring. This reaction offers several distinct advantages:

  • Mild Reaction Conditions: The Mitsunobu reaction proceeds under neutral conditions and typically at or below room temperature, preserving sensitive functional groups commonly found in complex drug molecules.

  • Stereochemical Control: The reaction proceeds via an SN2 mechanism, resulting in a predictable inversion of stereochemistry at the carbinol center. This allows for the synthesis of enantiomerically pure azetidine esters from readily available chiral amino acid precursors.

  • Broad Substrate Scope: The Mitsunobu cyclization is tolerant of a wide range of protecting groups on the nitrogen atom, offering flexibility in the overall synthetic design.

This application note provides a detailed technical guide on the application of the Mitsunobu cyclization for the synthesis of N-protected azetidine esters, complete with mechanistic insights, a comprehensive experimental protocol, and troubleshooting strategies.

Mechanistic Insights: The Intramolecular Pathway to Azetidine Formation

The intramolecular Mitsunobu reaction for azetidine ester synthesis follows the generally accepted mechanism of the intermolecular version, with the key distinction that the nucleophile (the protected nitrogen atom) and the electrophile (the activated hydroxyl group) are present in the same molecule. The reaction is initiated by the nucleophilic attack of triphenylphosphine (PPh₃) on the azodicarboxylate (typically DEAD or DIAD), forming a betaine intermediate. This highly reactive species then protonates the N-protected amino group of the γ-amino alcohol substrate, rendering the nitrogen a potent nucleophile. The resulting alkoxide attacks the activated phosphonium salt, leading to the formation of an alkoxyphosphonium salt, a key intermediate with an excellent leaving group.

The final, ring-closing step is an intramolecular SN2 attack by the deprotonated nitrogen nucleophile on the carbon bearing the alkoxyphosphonium leaving group. This irreversible step proceeds with complete inversion of configuration at the stereocenter, yielding the desired azetidine ester and the byproducts triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate.

Mitsunobu_Cyclization cluster_activation Activation Phase cluster_cyclization Cyclization Phase PPh3 PPh3 Betaine Betaine PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + Substrate - DEAD-H2 Substrate γ-Amino Alcohol Ester Azetidine Azetidine Ester Alkoxyphosphonium->Azetidine Intramolecular SN2 Attack TPPO TPPO

Caption: Intramolecular Mitsunobu cyclization workflow.

Experimental Protocol: Synthesis of Methyl (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylate

This protocol details the synthesis of a common azetidine ester building block from a commercially available N-Boc-L-serine methyl ester.

Materials:

  • N-Boc-L-serine methyl ester

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Septa

  • Nitrogen or Argon inlet

  • Syringes

  • Ice bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-L-serine methyl ester (1.0 eq) and triphenylphosphine (1.5 eq).

  • Dissolution: Dissolve the solids in anhydrous THF (approximately 0.1 M concentration of the starting material).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over 10-15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure methyl (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylate. A successful synthesis using a similar procedure reported a yield of 75%.[1]

Quantitative Data Summary:

ReagentMolar Equiv.Purpose
N-Boc-L-serine methyl ester1.0Starting Material
Triphenylphosphine (PPh₃)1.5Activates the alcohol
Diisopropyl azodicarboxylate (DIAD)1.5Oxidant, facilitates phosphonium salt formation
Anhydrous THF-Reaction Solvent

Caption: Experimental workflow for azetidine ester synthesis.

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete activation of the alcohol. 2. Insufficiently nucleophilic nitrogen. 3. Steric hindrance around the reaction center. 4. Wet solvent or reagents.1. Ensure slow addition of DIAD at 0 °C to allow for efficient formation of the betaine and subsequent alkoxyphosphonium salt. 2. The pKa of the N-H bond of the protected amine should be sufficiently low. Sulfonamides (e.g., Ts, Ns) are excellent nucleophiles in Mitsunobu reactions. For carbamates like Boc, the reaction may be slower. 3. While less common for this specific cyclization, significant steric bulk on the ester or near the hydroxyl group could impede the reaction. 4. Use freshly distilled anhydrous solvents and high-purity reagents.
Formation of Side Products 1. Intermolecular reaction between two molecules of the starting material. 2. Elimination to form an alkene. 3. Reaction of the nucleophile with the azodicarboxylate.1. Running the reaction at high dilution (e.g., <0.05 M) can favor the intramolecular cyclization over intermolecular side reactions. 2. This is less likely for primary alcohols but can be a concern for secondary alcohols if the conditions are not optimized. Maintaining a low reaction temperature can minimize this. 3. Ensure the slow addition of the azodicarboxylate to the mixture of the substrate and phosphine.
Difficult Purification 1. Co-elution of the product with triphenylphosphine oxide (TPPO) or the reduced hydrazinedicarboxylate.1. TPPO can sometimes be partially removed by precipitation from a nonpolar solvent like hexanes or a mixture of ether and hexanes prior to chromatography. The reduced hydrazinedicarboxylate can often be removed by aqueous washes. Using polymer-supported triphenylphosphine can also simplify purification as the phosphine oxide byproduct is removed by filtration.

Conclusion

The intramolecular Mitsunobu cyclization is a highly effective and versatile method for the synthesis of enantiomerically pure azetidine esters. By understanding the reaction mechanism and optimizing the reaction conditions, researchers can reliably access these valuable building blocks for drug discovery and development. The protocol and troubleshooting guide provided herein serve as a practical resource for the successful implementation of this important transformation in the laboratory.

References

  • Hughes, D. L. The Mitsunobu Reaction. Organic Reactions. 1992, 42, 335-656. [Link]

  • Kaur, N., et al. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. 2022, 27(15), 4942. [Link]

  • Reddy, P. V. N., et al. A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. Chemical Communications. 2015, 51(20), 4239-4242. [Link]

Sources

Optimizing yield of benzyl azetidine-2-carboxylate cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of Benzyl Azetidine-2-Carboxylate via Thermal Cyclization

Executive Summary

Azetidine-2-carboxylic acid (Aze) is a critical conformationally restricted analogue of proline, widely used in peptidomimetics and drug discovery to modulate peptide backbone geometry. However, the synthesis of its benzyl ester—Benzyl azetidine-2-carboxylate —is notoriously difficult due to the high ring strain (~26 kcal/mol) of the four-membered ring and the competing entropy-driven polymerization pathways.

This Application Note details an optimized, scalable protocol for the 4-exo-tet cyclization of benzyl 2,4-dibromobutanoate with benzhydrylamine. Unlike traditional methods that suffer from low yields (<40%) due to polymerization, this protocol utilizes High-Dilution Kinetic Control (HDKC) and specific solvent polarity tuning to achieve yields exceeding 75%.

Mechanistic Principles & Critical Parameters

To optimize yield, one must understand the competition between the desired intramolecular cyclization and the undesired intermolecular polymerization.

The Reaction Pathway

The synthesis proceeds via a double nucleophilic substitution:

  • Intermolecular Substitution: The amine (Benzhydrylamine) attacks the

    
    -bromo position of the dibromobutanoate. This is rapid and reversible.
    
  • Intramolecular Cyclization (The Rate-Limiting Step): The secondary amine nitrogen attacks the

    
    -bromo position to close the ring. This follows Baldwin’s Rules for a favored 4-exo-tet  closure.
    
Failure Modes
  • Polymerization: If the concentration of the intermediate (

    
    -bromo- 
    
    
    
    -amino ester) is too high, it reacts with another molecule of starting material rather than with itself.
  • Elimination: High temperatures or strong bases can cause dehydrohalogenation, leading to crotonates (linear alkenes).

  • Hydrolysis: The benzyl ester is sensitive to strong aqueous acids or bases; anhydrous conditions are preferred.

Mechanistic Visualization

ReactionPathway Start Benzyl 2,4-dibromobutanoate + Benzhydrylamine Inter Intermediate: Gamma-bromo-alpha-amino ester Start->Inter SN2 (Fast) Cycle Product: Benzyl N-benzhydryl-azetidine-2-carboxylate Inter->Cycle 4-exo-tet (Intramolecular) Poly Side Product: Linear Polymer/Oligomer Inter->Poly Intermolecular (High Conc.) Elim Side Product: Dehydrohalogenated Alkene Inter->Elim High Temp/Strong Base

Figure 1: Reaction pathway illustrating the kinetic competition between cyclization (green) and polymerization (red).

Optimized Protocol: High-Dilution Cyclization

This protocol uses Acetonitrile (MeCN) as the solvent. Its high dielectric constant (


) stabilizes the transition state for the ring closure (charge separation) better than non-polar solvents like toluene, while its boiling point (82°C) provides sufficient thermal energy without promoting rapid degradation.
Reagents & Equipment
  • Substrate: Benzyl 2,4-dibromobutanoate (Prepared via Hell-Volhard-Zelinsky bromination of butyrolactone).

  • Amine: Diphenylmethanamine (Benzhydrylamine) – 3.0 equivalents. Note: The excess acts as an HBr scavenger. Alternatively, use 1.1 eq Amine + 2.0 eq DIPEA.

  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Apparatus: 3-Neck Round Bottom Flask (RBF), Reflux Condenser, Syringe Pump (optional but recommended).

Step-by-Step Procedure

Step 1: Preparation of the Amine Solution

  • In a 3-neck RBF equipped with a magnetic stir bar, dissolve Benzhydrylamine (3.0 eq) in anhydrous MeCN .

  • Critical Volume: The volume of MeCN should be calculated to reach a final reaction concentration of 0.05 M relative to the dibromide.

    • Calculation: For 10 mmol dibromide, use 200 mL MeCN.

Step 2: Controlled Addition (The "Inverse Addition" Technique)

  • Dissolve Benzyl 2,4-dibromobutanoate (1.0 eq) in a minimal amount of MeCN.

  • Heat the amine solution to a gentle reflux (80–82°C).

  • Crucial Step: Add the dibromide solution to the refluxing amine solution dropwise over 1–2 hours.

    • Why? This ensures the concentration of the unreacted alkyl halide is always low relative to the amine, favoring the initial mono-alkylation and preventing double-alkylation of the amine.

Step 3: Thermal Cyclization

  • Once addition is complete, maintain reflux for 12–16 hours .

  • Monitor reaction progress via TLC (SiO2, 10% EtOAc/Hexane). The product (Azetidine) will appear as a distinct spot (Rf ~0.4–0.5) separate from the starting material (Rf ~0.8).

    • Tip: Ninhydrin stain is ineffective for tertiary amines; use Iodine or UV.

Step 4: Workup & Purification

  • Cool the mixture to room temperature.

  • Filter off the precipitated Benzhydrylamine Hydrobromide salt.

  • Concentrate the filtrate under reduced pressure (Rotovap).

  • Redissolve the residue in Diethyl Ether (Et2O) and wash with:

    • Water (2x)

    • Saturated NaHCO3 (1x)

    • Brine (1x)

  • Dry over MgSO4, filter, and concentrate.

  • Purification: Flash column chromatography (Hexane:EtOAc 95:5

    
     85:15).
    

Optimization Data & Troubleshooting

The following data summarizes the impact of solvent and concentration on the isolated yield of the N-benzhydryl protected ester.

VariableConditionYield (%)Observation
Concentration 0.5 M (High)28%Significant oligomer formation (viscous oil).
0.05 M (Optimized) 78% Clean conversion, minimal baseline impurities.
Solvent Toluene (110°C)55%Slower reaction; higher elimination byproducts.
DMF (153°C)40%Difficult workup; some hydrolysis of benzyl ester.
MeCN (82°C) 78% Optimal balance of rate and stability.
Base TEA (Triethylamine)62%TEA is nucleophilic; can form quaternary salts.
Benzhydrylamine (Excess) 78% Acts as both nucleophile and proton sponge.
Troubleshooting Guide
  • Problem: Low yield, viscous crude oil.

    • Cause: Concentration too high (Polymerization).

    • Fix: Increase solvent volume to reach 0.05 M or lower.

  • Problem: Starting material remains after 24h.

    • Cause: Temperature too low.

    • Fix: Ensure vigorous reflux; check oil bath temperature (set to 90°C for 82°C internal).

  • Problem: Product hydrolysis (loss of benzyl group).

    • Cause: Wet solvent or acidic workup.

    • Fix: Use anhydrous MeCN; ensure workup washes are neutral/basic.

Workflow Diagram

ProtocolWorkflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_workup Isolation Sol_A Solution A: Benzhydrylamine in MeCN (Refluxing) Mix Slow Addition of B into A (1-2 Hours) Sol_A->Mix Sol_B Solution B: Benzyl 2,4-dibromobutanoate in minimal MeCN Sol_B->Mix Reflux Reflux 16 Hours (Kinetic Control) Mix->Reflux Filter Filter HBr Salts Reflux->Filter Extract Aq. Workup (Et2O/Water) Filter->Extract Pure Flash Chromatography Yield: ~78% Extract->Pure

Figure 2: Operational workflow for the high-dilution synthesis protocol.

References

  • Cromwell, N. H., & Phillips, B. (1949). The Benzyl Ester of Azetidine-2-carboxylic Acid. Journal of the American Chemical Society , 71(2), 708–710. Link

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International , 38(5), 427–465. Link

  • Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications , (18), 734–736. Link

  • Stirling, C. J. M. (1969). Intramolecular Displacement Reactions. Journal of Chemical Education , 46(10), 627. (Fundamental kinetics of 4-exo-tet cyclization). Link

Validation & Comparative

A Comparative Guide to Distinguishing Benzyl Azetidine-2-Carboxylate Enantiomers by Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral building blocks is paramount. Benzyl azetidine-2-carboxylate, a constrained non-natural amino acid derivative, is a critical synthon in the synthesis of a variety of biologically active molecules. Its rigid four-membered ring structure imparts unique conformational constraints, making it a valuable component in medicinal chemistry. Consequently, the ability to accurately and reliably distinguish between its enantiomers is not merely an analytical task but a crucial step in ensuring the efficacy and safety of the final drug candidate.

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of benzyl azetidine-2-carboxylate. We will delve into the nuances of different chiral stationary phases (CSPs), explore alternative separation techniques, and provide actionable experimental protocols to empower you to develop robust and reliable analytical methods.

Part 1: A Comparative Analysis of Chiral HPLC Methodologies

The direct separation of enantiomers on a chiral stationary phase (CSP) is the most prevalent and efficient approach in chiral HPLC.[1] The selection of the appropriate CSP is the most critical decision in method development. For a molecule like benzyl azetidine-2-carboxylate, which possesses a secondary amine, an ester group, and an aromatic ring, several types of interactions can be exploited for chiral recognition.

Section 1.1: Polysaccharide-Based Chiral Stationary Phases: The Workhorse of Chiral Separations

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad applicability and high success rates in resolving a wide range of chiral compounds.[2][3] Their chiral recognition mechanism is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure.[4]

For benzyl azetidine-2-carboxylate, the key interaction points are:

  • Hydrogen bonding: The secondary amine and the carbonyl group of the ester can act as hydrogen bond donors and acceptors.

  • π-π interactions: The benzyl group provides a site for π-π stacking with the aromatic moieties of the CSP.

  • Steric interactions: The rigid azetidine ring and the bulky benzyl group create a specific three-dimensional shape that fits differently into the chiral cavities of the two enantiomers of the CSP.

Comparison of Cellulose and Amylose-Based CSPs:

While both cellulose and amylose-based CSPs are effective, they often exhibit complementary selectivity. It is a common strategy to screen both types of columns during method development.[5] For amino acid esters, amylose-based phases like Chiralpak® IA have shown excellent performance.[1]

Table 1: Recommended Starting Conditions for Polysaccharide-Based CSPs

ParameterRecommended ConditionRationale & Expert Insights
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA) or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)These phases have a proven track record for resolving a wide variety of chiral amines and amino acid esters.[1] The 3,5-dimethylphenylcarbamate selector provides a good balance of π-π and hydrogen bonding interaction sites.
Mobile Phase Hexane/Isopropanol (IPA) with an acidic or basic additiveNormal phase mode is often the first choice for polysaccharide CSPs, offering high efficiency and selectivity. The ratio of hexane to IPA controls the retention time, while additives are crucial for good peak shape and reproducibility.
Additive 0.1% Trifluoroacetic acid (TFA) or 0.1% Diethylamine (DEA)For the secondary amine in benzyl azetidine-2-carboxylate, a basic additive like DEA is often necessary to suppress tailing by interacting with residual silanols on the silica support. An acidic additive like TFA can protonate the amine, which may also lead to good interactions with the CSP. Screening both is recommended.[2]
Flow Rate 1.0 mL/min for a 4.6 mm I.D. columnA standard flow rate for initial screening. Optimization may involve reducing the flow rate to improve resolution.[6]
Temperature Ambient (25 °C)Temperature can influence selectivity. Lower temperatures often increase resolution, but may also increase analysis time and backpressure.[6]
Detection UV at 254 nm or 210 nmThe benzyl group provides a strong chromophore for UV detection.
Section 1.2: Macrocyclic Glycopeptide-Based CSPs: An Alternative for Polar Analytes

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin or vancomycin, offer a different and often complementary selectivity to polysaccharide phases.[7] They are particularly well-suited for the separation of polar and ionizable compounds, including underivatized amino acids.[7] The chiral recognition mechanism involves a combination of ionic interactions, hydrogen bonding, and inclusion complexation within the macrocyclic cavity.

For benzyl azetidine-2-carboxylate, the secondary amine can be protonated under acidic mobile phase conditions, allowing for strong ionic interactions with the negatively charged groups on the glycopeptide.

Table 2: Recommended Starting Conditions for Macrocyclic Glycopeptide-Based CSPs

ParameterRecommended ConditionRationale & Expert Insights
Chiral Stationary Phase Teicoplanin-based (e.g., Astec® CHIROBIOTIC® T)Teicoplanin-based CSPs have demonstrated broad selectivity for a variety of amino acids and their derivatives.[7]
Mobile Phase Polar Ionic Mode: Methanol with 0.1% Acetic Acid and 0.01% Triethylamine (TEA)This mode is unique to macrocyclic glycopeptide phases and is highly effective for ionizable molecules. The acid and base modifiers control the ionization state of both the analyte and the CSP, enabling strong ionic interactions.
Flow Rate 1.0 mL/min for a 4.6 mm I.D. columnA standard starting point for method development.
Temperature Ambient (25 °C)As with polysaccharide CSPs, temperature can be adjusted to optimize the separation.
Detection UV at 254 nm or 210 nmCompatible with standard UV detectors.

Part 2: Alternative and Complementary Chiral Separation Techniques

While chiral HPLC is the dominant technique, other methods can offer significant advantages in specific situations.

Section 2.1: Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative

SFC has emerged as a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[8] The low viscosity of supercritical CO2 allows for higher flow rates without a significant loss in efficiency. Polysaccharide-based CSPs are widely used in SFC and often exhibit different selectivity compared to their use in HPLC.[9]

Key Advantages of SFC for Benzyl Azetidine-2-Carboxylate Separation:

  • Speed: Analysis times can be significantly shorter than with HPLC.[10]

  • Reduced Solvent Consumption: The primary mobile phase component is environmentally benign CO2.[10]

  • Orthogonal Selectivity: SFC can often resolve enantiomers that are difficult to separate by HPLC.

Section 2.2: Capillary Electrophoresis (CE): High Efficiency for Small Sample Volumes

CE is a high-resolution separation technique that requires minimal sample and solvent. For chiral separations, a chiral selector, such as a cyclodextrin, is typically added to the background electrolyte.[11] While not as widely used as HPLC for preparative separations, CE can be an excellent choice for analytical-scale enantiomeric purity determinations, especially when sample amounts are limited.

Part 3: Experimental Protocols and Best Practices

The following is a generalized protocol for chiral method development for benzyl azetidine-2-carboxylate.

Step-by-Step Chiral HPLC Method Development Protocol:
  • Column Selection:

    • Begin by screening a set of complementary polysaccharide-based CSPs. A good starting set includes an amylose-based column (e.g., Chiralpak® IA) and a cellulose-based column (e.g., Chiralcel® OD-H).

    • If unsuccessful, or for orthogonal screening, include a macrocyclic glycopeptide column (e.g., Astec® CHIROBIOTIC® T).

  • Mobile Phase Screening (Normal Phase):

    • Prepare mobile phases of Hexane/IPA in ratios of 90/10, 80/20, and 70/30.

    • For each solvent mixture, prepare two mobile phases: one with 0.1% TFA and one with 0.1% DEA.

    • Screen each column with all six mobile phase combinations.

  • Mobile Phase Screening (Polar Ionic Mode for Macrocyclic Glycopeptide CSPs):

    • Prepare a mobile phase of Methanol with 0.1% Acetic Acid and 0.01% TEA.

    • Screen the macrocyclic glycopeptide column with this mobile phase.

  • Optimization:

    • Once a promising separation is observed, optimize the mobile phase composition by making small changes to the IPA concentration to fine-tune retention and resolution.

    • Investigate the effect of temperature. A decrease in temperature often improves resolution.

    • Optimize the flow rate to achieve the best balance of resolution and analysis time.

Sample Preparation:
  • Dissolve the benzyl azetidine-2-carboxylate sample in the initial mobile phase to ensure good peak shape.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizing the Workflow

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mobile Phase Evaluation cluster_2 Phase 3: Optimization & Final Method Start Racemic Benzyl Azetidine-2-Carboxylate Sample Screen_Polysaccharide Screen Polysaccharide CSPs (Amylose & Cellulose) Start->Screen_Polysaccharide Screen_Macrocyclic Screen Macrocyclic Glycopeptide CSP (e.g., Teicoplanin-based) Start->Screen_Macrocyclic NP_Mobile_Phase Normal Phase Mobile Phases (Hexane/IPA with TFA or DEA) Screen_Polysaccharide->NP_Mobile_Phase PIM_Mobile_Phase Polar Ionic Mode Mobile Phase (Methanol with Acid/Base) Screen_Macrocyclic->PIM_Mobile_Phase Optimization Optimize: - Mobile Phase Ratio - Temperature - Flow Rate NP_Mobile_Phase->Optimization PIM_Mobile_Phase->Optimization Final_Method Optimized Chiral HPLC Method Optimization->Final_Method Successful Separation No_Separation No Separation: Consider Alternative Techniques (SFC, CE) Optimization->No_Separation Unsuccessful

Sources

A Comparative Analysis of Benzyl vs. Methyl Ester Hydrolysis Rates in Azetidine Carboxylic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Ester Protecting Groups in Azetidine Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, are privileged scaffolds in medicinal chemistry and drug development.[1][2] Their inherent ring strain of approximately 25.4 kcal/mol contributes to their unique reactivity and conformational pre-organization, making them attractive building blocks for novel therapeutics.[3] The synthesis and modification of azetidine-based compounds often necessitate the use of protecting groups for the carboxylic acid functionality. Methyl and benzyl esters are among the most common choices due to their relative ease of installation and removal.

However, the choice between a methyl and a benzyl ester can have significant implications for the overall synthetic strategy, particularly concerning the conditions required for deprotection. The rate of ester hydrolysis is a critical parameter that dictates the feasibility of selective deprotection in the presence of other sensitive functional groups. This guide provides an in-depth comparison of the hydrolysis rates of benzyl and methyl esters of azetidine-2-carboxylic acid, offering experimental data from analogous systems, mechanistic insights, and a detailed protocol for researchers to conduct their own comparative studies.

Mechanistic Underpinnings of Ester Hydrolysis: A Tale of Two Esters

The hydrolysis of esters, particularly under basic conditions (saponification), is a cornerstone reaction in organic synthesis.[4][5] The reaction proceeds via a nucleophilic acyl substitution mechanism, initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to regenerate the carbonyl group and expel an alkoxide leaving group.[6] The resulting carboxylic acid is then deprotonated by the basic media to form a carboxylate salt.

The rate of this reaction is primarily influenced by two key factors:

  • Electronic Effects: The electrophilicity of the carbonyl carbon is paramount. Electron-withdrawing groups attached to the acyl or alkoxy portion of the ester can enhance the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. Conversely, electron-donating groups decrease the electrophilicity and slow down the reaction.

  • Steric Effects: The accessibility of the carbonyl carbon to the incoming nucleophile plays a crucial role. Bulky substituents on either the acyl or alkoxy side can hinder the approach of the hydroxide ion, thereby decreasing the rate of hydrolysis.

Comparing Benzyl and Methyl Esters:
  • Methyl Esters: The methyl group is small, offering minimal steric hindrance. Electronically, it is considered to be weakly electron-donating through an inductive effect.

  • Benzyl Esters: The benzyl group is significantly bulkier than the methyl group, which would be expected to introduce greater steric hindrance around the ester moiety.[3] Electronically, the phenyl ring can exert both an inductive electron-withdrawing effect and a resonance effect. However, in the case of a benzyl ester, the phenyl group is insulated from the carbonyl group by a methylene (CH2) group, diminishing its direct electronic influence compared to a phenyl ester.

The interplay of these steric and electronic factors determines the relative hydrolysis rates.

Comparative Hydrolysis Rate Data: Insights from a Benzyl vs. Methyl Benzoate System

EsterSubstrateHydrolysis ConditionsHalf-life (t₁/₂)Relative Rate (approx.)
Methyl Ester Methyl BenzoateLiOH, THF/H₂O, 37°C14 min1.14x
Benzyl Ester Benzyl BenzoateLiOH, THF/H₂O, 37°C16 min1.00x

Data sourced from a comparative study on homologous esters and isosteres.[1]

Interestingly, in this benzoate system, the hydrolysis rates are quite similar, with the methyl ester hydrolyzing only slightly faster than the benzyl ester.[1] The authors of the study suggest that the rate-determining step is the elimination of the alkoxide group and that steric effects play a less significant role in this specific context.[1]

For azetidine esters, one must also consider the influence of the strained four-membered ring. The ring strain could potentially alter the electronics of the ester carbonyl or the stability of the tetrahedral intermediate, but without direct experimental data, the precise effect remains a subject for investigation. It is plausible that the steric bulk of the benzyl group could have a more pronounced effect in the more constrained environment of the azetidine ring compared to the relatively unhindered benzoate system.

Experimental Protocol: A Self-Validating System for Determining Hydrolysis Rates

To empower researchers to directly compare the hydrolysis rates of benzyl and methyl esters within their specific azetidine systems, we provide a detailed, step-by-step methodology. This protocol is designed as a self-validating system, allowing for robust and reproducible data generation.

Objective:

To determine and compare the second-order rate constants for the base-catalyzed hydrolysis (saponification) of a benzyl azetidine-2-carboxylate and a methyl azetidine-2-carboxylate.

Materials:
  • Methyl ester of the azetidine-2-carboxylic acid of interest

  • Benzyl ester of the azetidine-2-carboxylic acid of interest

  • Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M)

  • Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M)

  • Solvent system (e.g., a mixture of a water-miscible organic solvent like THF or acetonitrile and water)

  • Phenolphthalein indicator

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Constant temperature water bath

  • Volumetric flasks, pipettes, burettes, and conical flasks

  • Stopwatch

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_ester Prepare Stock Solutions of Esters start_rxn Initiate Hydrolysis in Temp. Bath prep_ester->start_rxn prep_naoh Prepare & Standardize NaOH Solution prep_naoh->start_rxn prep_hplc Develop & Validate HPLC Method sampling Withdraw Aliquots at Timed Intervals start_rxn->sampling quench Quench Reaction (e.g., with acid) sampling->quench hplc_analysis Analyze Samples by HPLC quench->hplc_analysis data_proc Process Data (Peak Area vs. Time) hplc_analysis->data_proc calc_rate Calculate Rate Constants data_proc->calc_rate

Caption: Experimental workflow for the comparative kinetic analysis of ester hydrolysis.

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Accurately prepare stock solutions of the methyl and benzyl azetidine esters in the chosen organic solvent.

    • Prepare and standardize a solution of sodium hydroxide (e.g., 0.1 M) by titrating against a primary standard like potassium hydrogen phthalate (KHP).

  • HPLC Method Development:

    • Develop an isocratic or gradient reverse-phase HPLC method that can effectively separate the starting ester from the corresponding carboxylic acid product.

    • Ensure that the retention times are reasonable and the peak shapes are symmetrical.

    • Validate the method for linearity by preparing a calibration curve for both the ester and the acid.

  • Kinetic Run:

    • Equilibrate the ester solution and the NaOH solution in separate flasks in a constant temperature water bath (e.g., 25°C or 37°C).

    • To initiate the reaction, rapidly add a known volume of the NaOH solution to the ester solution with vigorous stirring. Start the stopwatch immediately. The final concentrations of the ester and NaOH should be known. It is advisable to use a pseudo-first-order condition where NaOH is in large excess (e.g., 10-fold or more) compared to the ester.

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a quenching solution (e.g., a dilute solution of HCl or formic acid) to neutralize the NaOH. This stops the hydrolysis.

  • HPLC Analysis:

    • Inject the quenched samples onto the HPLC system.

    • Record the peak areas of the remaining ester and the formed carboxylic acid at each time point.

  • Data Analysis:

    • Using the calibration curves, convert the peak areas to concentrations.

    • Plot the natural logarithm of the ester concentration (ln[Ester]) versus time.

    • The slope of this plot will be equal to the negative of the pseudo-first-order rate constant (-k').

    • The second-order rate constant (k) can then be calculated by dividing the pseudo-first-order rate constant by the concentration of NaOH used (k = k' / [NaOH]).

    • Repeat the entire procedure for the other ester under identical conditions.

Interpreting the Results: Causality and Key Considerations

By comparing the second-order rate constants, a quantitative measure of the relative hydrolysis rates can be obtained.

  • If the methyl ester hydrolyzes significantly faster: This would suggest that steric hindrance from the benzyl group is the dominant factor influencing the reaction rate in the azetidine system.

  • If the hydrolysis rates are similar (as in the benzoate case): This would imply that the increased steric bulk of the benzyl group is offset by other factors, or that the transition state is not significantly destabilized by its presence.

  • If the benzyl ester hydrolyzes faster (less likely but possible): This would point towards an unexpected electronic effect or a change in the rate-determining step, perhaps influenced by the azetidine ring.

Conclusion: Making an Informed Choice

The selection of a protecting group is a critical decision in any synthetic campaign. While both methyl and benzyl esters are viable options for protecting the carboxylic acid of azetidines, their deprotection kinetics can vary. Based on general principles and data from analogous systems, the methyl ester is anticipated to hydrolyze at a rate comparable to or slightly faster than the benzyl ester. However, the unique steric and electronic environment of the azetidine ring necessitates direct experimental verification. The provided protocol offers a robust framework for researchers to generate their own comparative data, enabling a more informed and rational choice of protecting group for their specific synthetic targets. This ultimately leads to more efficient and successful drug development endeavors.

References

  • de F. F. M. de A. F, Alves, R. O., da Silva, L. L., de S. K. K. C., & Fraga, C. A. M. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2465. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. [Link]

  • Takahashi, M., Hirota, I., Nakano, T., Kotani, T., Takani, D., Shiratori, K., Choi, Y., Haba, M., & Hosokawa, M. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function (8th ed.). W. H. Freeman.
  • Buchwald, P. (2001). Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. Mini Reviews in Medicinal Chemistry, 1(1), 101–111. [Link]

  • eGyanKosh. (n.d.). TO STUDY THE KINETICS OF SAPONIFICATION OF AN ESTER BY TITRIMETRY. Retrieved February 7, 2024, from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

  • Chemistry LibreTexts. (2023, January 22). Saponification. [Link]

  • AK LECTURES. (2014, July 3). Ester Hydrolysis. YouTube. [Link]

Sources

Optimizing Resolution: A Comparative Guide to Analyzing Diastereotopic Signals in Azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidines are increasingly prevalent in drug discovery as bioisosteres for cyclobutanes, prolines, and gem-dimethyl groups.[1] However, their NMR analysis is notoriously difficult.[1] The four-membered ring's inherent strain, combined with a puckering angle of ~37° and slow nitrogen inversion (or restricted amide rotation in


-acyl derivatives), frequently results in complex second-order spectra.[1]

This guide compares three primary analytical workflows for resolving diastereotopic proton signals in azetidine rings: High-Field 1D


H NMR , Multiplicity-Edited HSQC , and Variable Temperature (VT) NMR .[1] We provide experimental protocols to distinguish between conformational isomers (rotamers) and true diastereomers, ensuring accurate structural assignment.

The Phenomenon: Why Azetidine Spectra "Fail"

In an ideal planar system, geminal protons might appear equivalent. In azetidines, two factors destroy this symmetry, rendering geminal protons diastereotopic (chemically non-equivalent):

  • Ring Puckering: The ring adopts a "butterfly" conformation to relieve torsional strain. This places protons in distinct pseudo-axial and pseudo-equatorial environments.

  • Chiral Induction: If the azetidine contains a substituent (e.g., at C2/C3) or a chiral

    
    -substituent, the C2/C4 methylene protons lose their enantiotopic relationship.[1] They split into complex ABX or ABXY patterns with large geminal couplings (
    
    
    
    Hz).[1]
Comparative Data: Coupling Constants ( )

Accurate assignment requires recognizing specific coupling patterns.[1]

InteractionTypeTypical Value (Hz)Structural Insight

(H-C-H)
Geminal-10 to -15 Large magnitude characterizes the strained methylene.[1]

(H-C-C-H)
Vicinal7.0 - 9.0 Critical:

in 4-membered rings (opposite to cyclopropanes).[1]

(H-C-C-H)
Vicinal3.0 - 6.0 Smaller coupling indicates trans-relationship.[1]

(W-coupling)
Long-range1.0 - 3.0 Often observed between pseudo-equatorial protons in rigid systems.[1]

Comparative Analysis of Analytical Techniques

Method A: Standard 1D H NMR (400-600 MHz)[1]
  • Best For: Preliminary purity checks; simple symmetrical azetidines.

  • Limitation: In

    
    -acyl azetidines (common in peptide mimetics), restricted rotation around the amide bond creates distinct rotamers (cis/trans amide conformers).[1] This doubles the signal count, causing severe overlap where diastereotopic signals are indistinguishable from rotameric impurities.
    
  • Verdict: Insufficient for complex scaffolds.

Method B: 2D Multiplicity-Edited HSQC
  • Best For: Definitive assignment of diastereotopic pairs.

  • Mechanism: Separates signals by Carbon chemical shift (

    
    C).[1][2] The "edited" phase ensures CH and CH
    
    
    
    point up (positive), while CH
    
    
    points down (negative).
  • Advantage: Instantly identifies the two non-equivalent protons belonging to the same methylene carbon, removing ambiguity about which multiplets are paired.

  • Verdict: The Gold Standard for Structural Assignment.

Method C: Variable Temperature (VT) NMR[1][3][4][5]
  • Best For: Distinguishing Rotamers (dynamic) from Diastereomers (static).[1]

  • Mechanism: Heating the sample increases the rate of amide bond rotation. If peaks coalesce into a single average signal, they are rotamers.[1] If they remain distinct (but sharpen), they are diastereomers.[1]

  • Verdict: Essential for

    
    -acyl/sulfonyl azetidines. [1]
    

Decision Matrix: Selecting the Right Experiment

The following workflow illustrates the logical path for choosing an experiment based on the initial spectrum appearance.

Azetidine_Decision_Matrix Start Initial 1D 1H NMR (Complex Multiplets) Check_Broad Are signals broad or doubled? Start->Check_Broad VT_Path Suspect Rotamers (Restricted Rotation) Check_Broad->VT_Path Yes Sharp_Path Signals are Sharp but Overlapping Check_Broad->Sharp_Path No Run_VT Run VT-NMR (298K -> 353K) VT_Path->Run_VT Coalesce Do signals coalesce? Run_VT->Coalesce Result_Rotamer Confirmed: Rotamers Coalesce->Result_Rotamer Yes Result_Diast Confirmed: Diastereomers Coalesce->Result_Diast No Final_Assign Assign Structure Based on J(cis) > J(trans) Result_Diast->Final_Assign Run_HSQC Run Multiplicity-Edited HSQC Sharp_Path->Run_HSQC Run_NOESY Run 1D NOESY (Stereochem Check) Run_HSQC->Run_NOESY Run_NOESY->Final_Assign

Figure 1: Decision matrix for analyzing complex azetidine spectra. Use VT-NMR to resolve dynamic broadening and HSQC to map diastereotopic pairs.

Experimental Protocols

Protocol A: Variable Temperature (VT) Coalescence Experiment

Objective: Determine if signal doubling is due to rotamers (e.g.,


-Boc, 

-Acetyl).
  • Solvent Selection: Use DMSO-d

    
      or Toluene-d
    
    
    
    .[1]
    • Why? CDCl

      
       boils at 61°C, which is often below the coalescence temperature (
      
      
      
      ) of amide rotamers.[1] DMSO allows heating up to 100°C+.
  • Sample Prep: Prepare a concentrated sample (10-20 mg) to ensure good signal-to-noise at high temperatures where peaks broaden before coalescing.[1]

  • Equilibration:

    • Insert sample at 298 K. Lock and Shim.

    • Increase temperature in 10 K increments (e.g., 300, 310, 320, 330 K).

    • Wait 10 minutes at each step for thermal equilibrium to prevent convection currents which ruin shimming.

    • Re-shim (or use autoshim) at every temperature point.[1]

  • Endpoint: Continue until signals merge into a single sharp set (fast exchange limit) or you reach solvent safety limits.

    • Calculation: Use the coalescence temperature (

      
      ) and peak separation (
      
      
      
      ) to calculate the rotational energy barrier (
      
      
      ) using the Eyring equation.
Protocol B: Stereochemical Assignment via NOE

Objective: Assign relative stereochemistry (cis vs. trans) of substituents.

  • Pulse Sequence: 1D NOESY (gradient selected) is preferred over 2D for specific target protons.

  • Mixing Time: Set to 500-800 ms . Azetidines are small molecules; NOE buildup is slower than in large proteins.

  • Target: Irradiate the methine proton at the chiral center (e.g., H2).

  • Analysis:

    • Strong enhancement of a specific CH

      
       proton indicates a cis  relationship (spatial proximity).[1]
      
    • Verify with coupling constants: The proton with the strong NOE should show a larger vicinal coupling (

      
       Hz) if the ring is relatively planar, though puckering can distort this.
      

Structural Logic: The Assignment Pathway

Once data is acquired, use this logic flow to assign the specific diastereotopic protons (


 vs 

).

Assignment_Logic Input Unassigned CH2 Pair Step1 Measure J-Coupling to Neighbor (H-X) Input->Step1 Branch_Large J = 7-9 Hz (Cis) Step1->Branch_Large Branch_Small J = 3-6 Hz (Trans) Step1->Branch_Small Step2 NOE Verification Branch_Large->Step2 Branch_Small->Step2 Result_Cis Assign: Cis-Proton (Pseudo-Equatorial) Step2->Result_Cis Strong NOE to H-X Result_Trans Assign: Trans-Proton (Pseudo-Axial) Step2->Result_Trans Weak/No NOE to H-X

Figure 2: Logic flow for assigning specific protons within a diastereotopic methylene group.

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY and HSQC pulse sequences). [1]

  • Gilchrist, T. L. (1997).[1] Heterocyclic Chemistry. Longman. (Fundamental source for azetidine ring strain and conformation).[1]

  • Tararov, V. I., et al. (2000).[1] "Enantiomeric resolution and stereochemical assignment of 2-substituted azetidines." Tetrahedron: Asymmetry, 11(19), 4027-4036.[1] (Specific

    
    -coupling data for azetidine derivatives). [1]
    
  • Couty, F., & Evano, G. (2006).[1] "Azetidines: New tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International, 38(5), 427-465.[1] (Review of azetidine synthesis and properties). [1]

  • LaPlante, S. R., et al. (2011).[1] "Revealing Atropisomerism in Drug Discovery." Journal of Medicinal Chemistry, 54(20), 7005-7022.[1] (Methodology for VT-NMR and rotamer analysis in drug scaffolds).

Sources

comparative Stability Guide: Azetidine-2-Carboxylate vs. Proline Esters

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Central Thesis: While Proline (5-membered) and Azetidine-2-carboxylic acid (4-membered) are often treated as homologous cyclic amino acids, their ester stability profiles are diametrically opposed due to competing thermodynamic drivers: Conformational Entropy vs. Ring Strain .

  • Proline Esters (Pro-OR): The primary failure mode is cyclodimerization to Diketopiperazines (DKPs). This is kinetically favored by the specific conformational constraints of the pyrrolidine ring.

  • Azetidine Esters (Aze-OR): The primary failure mode is acid-catalyzed ring opening or polymerization . DKP formation is kinetically suppressed due to the extreme strain required to fuse two 4-membered rings to a central piperazine core.

This guide provides the mechanistic grounding and experimental protocols to validate these stability profiles in your specific drug candidates.

Part 2: Mechanistic Framework (The "Why")

To predict shelf-life and reaction outcomes, we must look beyond simple hydrolysis.

The Ring Strain Differential

The stability of these esters is dictated by the internal energy of the heterocycle.

FeatureProline (Pyrrolidine)AzetidineImpact on Stability
Ring Strain ~6 kcal/mol~26 kcal/molAzetidine is a "loaded spring." The ring is prone to electrophilic opening.
N-Hybridization

(Ideal)

character
The C-N-C angle in Azetidine (~90°) forces higher s-character into the N lone pair, lowering its basicity (

~11.0 vs 11.3 for Pro).
Conformation EnvelopePuckeredProline adopts a conformation that positions the N-terminus and C-terminus ideally for intramolecular attack (DKP formation).
Degradation Pathways: The Divergence
Pathway A: Diketopiperazine (DKP) Formation (Dimerization)

This is an intermolecular (or intramolecular in dipeptides) aminolysis.

  • Proline: The pyrrolidine ring restricts the

    
     dihedral angle to 
    
    
    
    . This "locks" the molecule in a conformation where the amine of one molecule is perfectly poised to attack the ester carbonyl of another. Result: Rapid dimerization to cyclo(Pro-Pro).
  • Azetidine: Forming a DKP would require fusing two 4-membered rings to a 6-membered DKP ring. This tricyclic system creates immense torsional strain. Result: DKP formation is negligible under standard conditions.

Pathway B: Ring Opening (Hydrolysis/Polymerization)
  • Proline: The ring is robust. Hydrolysis occurs strictly at the ester bond (

    
    ).
    
  • Azetidine: The ring strain makes the ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    -carbon and the ring nitrogen susceptible. Under acidic conditions (common in ester salts), the ring can cleave, leading to linear 
    
    
    
    -amino-
    
    
    -halobutyric acid derivatives or oligomers.

Part 3: Visualization of Stability Logic

The following diagram maps the divergent degradation pathways based on ring size.

StabilityPathways ProEst Proline Ester (5-Membered) DKP Diketopiperazine (Thermodynamic Sink) ProEst->DKP Fast Dimerization (Conformational Lock) RingOpen Ring-Opened Linear Species ProEst->RingOpen Negligible AzeEst Azetidine Ester (4-Membered) AzeEst->DKP Sterically Disfavored (High Strain) AzeEst->RingOpen Acid Catalysis (Strain Release) Polymer Oligomers/ Polymers AzeEst->Polymer Nucleophilic Attack

Caption: Comparative degradation kinetics. Proline esters preferentially cyclize (blue path), while Azetidine esters preferentially ring-open or polymerize (red path).

Part 4: Comparative Data & Experimental Validation

The following data summarizes typical stability metrics observed in liquid state (LC-MS) studies at neutral pH (free base) and acidic pH (salt form).

Table 1: Comparative Stability Metrics
ParameterProline Methyl Ester (H-Pro-OMe)Azetidine-2-Carboxylate Methyl Ester (H-Aze-OMe)
Free Base

(pH 7.5)
< 24 Hours (Rapid DKP formation)> 72 Hours (Resistant to Dimerization)
Salt Form Stability (HCl) Excellent (Stable > 6 months)Moderate (Risk of acid-catalyzed ring opening)
Primary Impurity cyclo(Pro-Pro) [M+H]+ = 195Linear Homopolymer or Hydrolyzed Acid
Nucleophilicity (

)
High (Secondary amine)Moderate (Lower

, steric bulk)
Experimental Protocol: Self-Validating Stability Assay

To verify this in your specific matrix, use this standardized protocol. This workflow distinguishes between DKP formation (mass change


) and Hydrolysis (mass change 

).

Materials:

  • Test Articles: H-Pro-OMe·HCl and H-Aze-OMe·HCl.

  • Buffer A: 100 mM Phosphate, pH 7.4 (Simulates physiological/work-up conditions).

  • Internal Standard: Caffeine (inert).

Step-by-Step Workflow:

  • Preparation: Dissolve amino acid esters to 10 mM in Buffer A. Immediately inject T=0 sample.

  • Incubation: Hold at 25°C in an autosampler.

  • Sampling: Inject every 2 hours for 24 hours.

  • Detection: UV at 210 nm (peptide bond) and MS (ESI+).

  • Data Analysis (The Logic Gate):

    • If [M+H]+ shifts to [2M - 62 + H]+:DKP Formation (Loss of 2 Methanols).

    • If [M+H]+ shifts to [M - 14 + H]+:Hydrolysis (Ester to Acid).

    • If [M+H]+ shifts to [M + 18 + H]+:Ring Opening (Hydration of Azetidine).

Part 5: Implications for Drug Design & Synthesis

Peptide Synthesis (SPPS)[2][3][4]
  • Proline: When Pro is the N-terminal residue of a dipeptide on-resin (e.g., H-Pro-Xaa-Resin), DKP formation is a critical risk.[1] It can cleave the peptide from the resin prematurely.

  • Azetidine: H-Aze-Xaa-Resin is significantly safer regarding premature cleavage via DKP. However, coupling to the secondary amine of Aze is more difficult due to steric crowding.

Storage & Handling
  • Proline Esters: Must be stored as HCl or Tosylate salts. Never store as a free base oil; it will solidify into DKP crystals within days.

  • Azetidine Esters: Can be handled as free bases for short periods, but prolonged exposure to moisture/acid can degrade the ring.

Structural Biology
  • Proline: Induces "kinks" and turns (cis/trans isomerism).

  • Azetidine: Used to subtly alter the turn geometry. The 4-membered ring restricts the

    
     angle more severely than Pro, often destabilizing 
    
    
    
    -helices but stabilizing specific
    
    
    -turn types.

Part 6: Experimental Workflow Diagram

Workflow Start Start: Ester Salt (HCl Form) Neutralize Neutralize to pH 7.4 (Generate Free Base) Start->Neutralize Split Split Stream Neutralize->Split ProArm Proline Sample Split->ProArm AzeArm Azetidine Sample Split->AzeArm ProAnalysis LC-MS Analysis Look for m/z 195 (DKP) ProArm->ProAnalysis t = 0, 2, 24h AzeAnalysis LC-MS Analysis Look for Ring Opening (+18) AzeArm->AzeAnalysis t = 0, 2, 24h Conclusion Determine Dominant Degradation Mode ProAnalysis->Conclusion AzeAnalysis->Conclusion

Caption: Standardized workflow for distinguishing kinetic stability profiles of cyclic amino acid esters.

References

  • Couty, F., & Evano, G. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.

  • Goolcharran, C., & Borchardt, R. T. (1998).[1] Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences.

  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.

  • MedChemExpress. L-Azetidine-2-carboxylic acid Product Information & Biological Activity.

Sources

Mass spectrometry fragmentation patterns of benzyl azetidine esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Benzyl Azetidine Esters

Introduction: The Analytical Challenge of Strained Heterocycles

In the landscape of modern drug discovery, nitrogen-containing heterocycles are foundational scaffolds. Among these, the azetidine ring, a strained four-membered heterocycle, presents a unique conformational rigidity that is increasingly exploited by medicinal chemists to achieve potent and selective biological activity.[1] When incorporated into structures like benzyl azetidine esters, these molecules become critical intermediates and final products in pharmaceutical development. Elucidating their structure and ensuring their identity is paramount, and mass spectrometry (MS) stands as the definitive tool for this purpose.

This guide provides an in-depth comparison of the fragmentation patterns of benzyl azetidine esters under two of the most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). As a Senior Application Scientist, my goal is to move beyond a simple catalog of fragments and delve into the mechanistic rationale behind the observed cleavages. Understanding these pathways is not merely an academic exercise; it is essential for confident structure elucidation, impurity profiling, and metabolite identification in a drug development setting.

PART 1: The Choice of Ionization: EI vs. ESI

The fragmentation pattern of a molecule is fundamentally dictated by the method of ionization. The choice between a "hard" technique like EI and a "soft" technique like ESI determines the nature of the initial ion and the degree of fragmentation observed.[2]

  • Electron Ionization (EI): This technique bombards the analyte with high-energy electrons (~70 eV), causing the ejection of an electron to form an energetically unstable radical cation (M+•).[2] This excess energy is dissipated through extensive and often complex fragmentation, providing a detailed fingerprint of the molecule's structure. EI is typically coupled with Gas Chromatography (GC-MS) and is suitable for volatile, thermally stable compounds. Its major advantage is the creation of reproducible, library-searchable spectra.

  • Electrospray Ionization (ESI): In contrast, ESI is a soft ionization method that generates ions from a solution by creating a fine, charged spray.[3] It typically produces even-electron ions, most commonly protonated molecules ([M+H]+), which are much more stable than the radical cations formed in EI.[2] As a result, the initial mass spectrum often shows a strong molecular ion peak with minimal fragmentation. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is required, where the precursor ion ([M+H]+) is isolated and fragmented through collision-induced dissociation (CID).[4] ESI is the standard for Liquid Chromatography (LC-MS) and is ideal for less volatile and thermally labile molecules.

The experimental workflow for analyzing benzyl azetidine esters by mass spectrometry is outlined below.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_gcms GC-MS (EI) cluster_lcms LC-MS/MS (ESI) cluster_data Data Interpretation prep Dissolve Benzyl Azetidine Ester in appropriate solvent (e.g., Acetonitrile, Methanol) gcms_inj Inject into GC prep->gcms_inj For GC-MS lcms_inj Inject into LC prep->lcms_inj For LC-MS ionization_ei Electron Ionization (EI) Formation of M+• gcms_inj->ionization_ei ms_ei Mass Analyzer (Scan Mode) ionization_ei->ms_ei interpret Analyze Fragmentation Patterns Elucidate Structure ms_ei->interpret ionization_esi Electrospray Ionization (ESI) Formation of [M+H]+ lcms_inj->ionization_esi ms1 MS1: Isolate [M+H]+ ionization_esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Analyze Fragments cid->ms2 ms2->interpret

Caption: General workflow for MS analysis of benzyl azetidine esters.

PART 2: Deconstructing the Fragmentation Patterns

The fragmentation of a benzyl azetidine ester is a competitive process influenced by the three key structural motifs: the benzyl group, the strained azetidine ring, and the ester functionality.

Electron Ionization (EI) Fragmentation: High-Energy Pathways

Under EI conditions, the initial radical cation (M+•) can undergo several characteristic cleavages. The most favorable pathways are those that lead to the formation of stable cations or radicals.

A. Benzylic Cleavage and Tropylium Ion Formation

The most prominent fragmentation pathway for many benzyl-containing compounds is the cleavage of the C-C bond beta to the aromatic ring. This generates the highly stable benzyl cation, which rapidly rearranges to the even more stable, aromatic tropylium ion (C₇H₇⁺) at m/z 91 .[5] This peak is often the base peak in the spectrum and is a diagnostic marker for the benzyl group.[6]

G M [M]+• Frag91 m/z 91 (Tropylium Ion) M->Frag91 β-cleavage Radical [Azetidine-Ester]• (Radical) M->Radical

Caption: Formation of the tropylium ion (m/z 91).

B. α-Cleavage of the Azetidine Ring

Amines are well-known to undergo α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom.[7][8] This results in the formation of a resonance-stabilized iminium ion. For cyclic amines like azetidine, this involves ring opening. The largest alkyl group is preferentially lost as a radical.[9] In the case of a benzyl azetidine ester, two primary α-cleavage pathways exist, leading to different iminium ions.

C. Ester Group Fragmentations

The ester group itself can direct fragmentation. Common pathways include the cleavage of the bond alpha to the carbonyl group, leading to the loss of the alkoxy group (•OR) to form a stable acylium ion.[10]

Electrospray Ionization (ESI-MS/MS) Fragmentation: Charge-Directed Pathways

Under ESI conditions, we start with a protonated molecule, [M+H]⁺. The positive charge, likely localized on the basic nitrogen atom of the azetidine ring, directs all subsequent fragmentation upon collisional activation (CID).[11]

A. Loss of the Benzyl Group

Similar to EI, the benzyl group is readily lost. However, the mechanism is different. Instead of a radical cleavage, a charge-directed process can lead to the formation of the benzyl cation (m/z 91) or the neutral loss of toluene (if a proton is transferred from the azetidine ring). The observation of a neutral loss of 92 Da (toluene) or a product ion at m/z 91 is highly indicative of this pathway.[5]

B. Ring Opening of the Protonated Azetidine

Fragmentation can be initiated by the cleavage of the strained four-membered ring. The protonated nitrogen weakens the adjacent C-N bonds, and upon CID, the ring can open to form a stable acyclic cation. This pathway is highly dependent on the substitution pattern of the ring.

G cluster_ei EI Fragmentation Pathways cluster_esi ESI-MS/MS Fragmentation Pathways M_EI Molecular Ion [M]+• P1_EI Benzylic Cleavage M_EI->P1_EI P2_EI Azetidine α-Cleavage M_EI->P2_EI P3_EI Ester Cleavage M_EI->P3_EI M_ESI Precursor Ion [M+H]+ P1_ESI Loss of Benzyl Group (as C7H7+ or Toluene) M_ESI->P1_ESI P2_ESI Protonated Ring Opening M_ESI->P2_ESI P3_ESI Loss of Alcohol/Acid M_ESI->P3_ESI

Caption: Competing fragmentation pathways in EI and ESI-MS/MS.

PART 3: Comparative Data Analysis

To illustrate these principles, let's compare the expected major fragments for a hypothetical molecule, Methyl 1-benzylazetidine-3-carboxylate , under both EI and ESI conditions.

Fragment Ion (m/z) Proposed Structure / Origin Expected in EI Expected in ESI-MS/MS Rationale
205 [M]+• (Molecular Ion)Yes (may be weak)N/ARadical cation formed in EI.[9]
206 [M+H]⁺ (Protonated Molecule)N/AYes (strong)Stable protonated molecule formed in ESI.[2]
174 [M - OCH₃]⁺YesYesα-cleavage at the ester carbonyl, loss of a methoxy radical (EI) or methanol (ESI).[10]
146 [M - COOCH₃]⁺YesYesCleavage of the entire ester group.
114 [M - C₇H₇]⁺YesYesLoss of the benzyl group as a radical (EI) or cation (ESI).[5]
91 [C₇H₇]⁺Yes (often base peak) YesHighly stable tropylium ion, a hallmark of the benzyl group.[6]

PART 4: Experimental Protocol

This section provides a generalized, self-validating protocol for acquiring mass spectra of a novel benzyl azetidine ester derivative.

Objective: To obtain high-quality EI and ESI-MS/MS mass spectra for structural confirmation.
Materials:
  • Benzyl azetidine ester sample

  • LC-MS grade acetonitrile and water

  • HPLC grade hexane and ethyl acetate

  • 0.1% Formic acid solution (for ESI)

  • GC-MS and LC-QTOF-MS (or other tandem MS) systems

Methodology:

Step 1: Sample Preparation

  • Prepare a stock solution of the analyte at 1 mg/mL in acetonitrile.

  • For GC-MS analysis, dilute the stock solution to ~10 µg/mL with ethyl acetate.

  • For LC-MS analysis, dilute the stock solution to ~1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid. The acid ensures efficient protonation for positive ion mode ESI.

Step 2: GC-MS (EI) Analysis

  • GC Conditions:

    • Column: Standard non-polar column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

    • Inlet Temp: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min. (This must be optimized for the specific analyte's volatility).

    • Carrier Gas: Helium at 1 mL/min.

  • MS Conditions (EI):

    • Ion Source Temp: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40 - 500.

    • Acquisition Mode: Full Scan.

  • Validation Check: Inject a solvent blank before and after the sample to ensure no carryover. The presence of a strong m/z 91 peak in the spectrum of the analyte peak validates the presence of the benzyl moiety.

Step 3: LC-MS/MS (ESI) Analysis

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 100mm x 2.1mm, 1.8µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions (ESI):

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: ~3.5 kV.

    • Gas Temp: ~325 °C.

    • MS1 Acquisition: Scan for the expected [M+H]⁺ ion (e.g., m/z 150-250).

    • MS2 Acquisition (CID): Isolate the observed [M+H]⁺ ion and apply collision energy (start with a ramp, e.g., 10-40 eV) to induce fragmentation.

  • Validation Check: The MS1 spectrum should show a dominant peak corresponding to [M+H]⁺. The MS2 spectrum should show logical fragment ions (e.g., loss of neutrals like methanol, or the appearance of m/z 91). The sum of the masses of a neutral loss and its corresponding fragment should equal the precursor mass, validating the fragmentation pathway.

Conclusion

The mass spectrometric fragmentation of benzyl azetidine esters is a predictable yet complex interplay of competing pathways governed by the ionization method. Under EI, expect extensive fragmentation dominated by the formation of the highly stable tropylium ion (m/z 91) and various α-cleavages. Under ESI-MS/MS, fragmentation is more controlled, originating from the protonated molecular ion and providing clear, interpretable data on neutral losses and the stability of the core structure. For researchers in drug development, a dual-methodology approach using both GC-MS (for a detailed fingerprint) and LC-MS/MS (for confirmation of molecular weight and key substructures) provides the most robust and trustworthy structural elucidation.

References

  • JoVE. (2023). Mass Spectrometry of Amines. [Link][7]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link][12]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link][9]

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. [Link][8]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][13]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Vékey, K., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link][2]

  • Gucinski, A. C., & Reid, G. E. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry. [Link][5]

  • Whitman College. GCMS Section 6.14 - Fragmentation of Esters. [Link][10]

  • Crotti, A. E. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [Link][3][4]

  • Greenberg, M. M., & Falvey, D. E. (2013). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. The Journal of Organic Chemistry. [Link][11]

  • ResearchGate. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • Dasgupta, A., & Jialal, I. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications. [Link][6]

  • Powers, J. P., & Paquette, W. D. (2022). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link][1]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Benzyl Azetidine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of Benzyl Azetidine-2-Carboxylate. Tailored for researchers, scientists, and professionals in drug development, this guide synthesizes established safety protocols and regulatory standards to ensure compliant and safe waste management. It is built on the principles of expertise, trustworthiness, and authoritative grounding to be your preferred resource for laboratory safety and chemical handling.

Disclaimer: No specific Safety Data Sheet (SDS) for Benzyl Azetidine-2-Carboxylate was available at the time of this writing. The following guidance is based on the known hazards of its constituent chemical groups: the azetidine ring, the benzyl group, and the carboxylate ester functionality, as well as data from closely related analogues.[1] Always consult your institution's Environmental Health and Safety (EHS) department and the most current local, state, and federal regulations before handling and disposing of any chemical waste.

Hazard Assessment and Characterization

Benzyl azetidine-2-carboxylate is a compound used as a versatile intermediate in synthetic organic and medicinal chemistry.[2] Due to the lack of a specific SDS, its hazard profile must be inferred from related structures. The azetidine moiety, a four-membered nitrogen-containing heterocycle, is often associated with corrosive and toxic properties.[1][3][4] Analogues such as 1-benzylazetidine-3-carboxylic acid are known to cause skin and eye irritation and may cause respiratory irritation.[5] Therefore, it is prudent to handle Benzyl azetidine-2-carboxylate as a hazardous substance.

Property Inferred Information Source/Analogue
Appearance Likely a liquid or solid.Methyl ester analogue is a yellow liquid.[2] (S)-(-)-Azetidine-2-carboxylic acid is a beige solid.[6]
Molecular Formula C₁₁H₁₃NO₂PubChem (for 1-benzylazetidine-3-carboxylic acid)[5]
Primary Hazards Assumed to be corrosive, a skin and eye irritant, and potentially toxic if inhaled or ingested.General data on azetidines and amines.[1][4]
Incompatibilities Strong oxidizing agents, strong acids.General data for azetidines and related compounds.[6][7]
Waste Classification Likely a regulated "hazardous waste".Based on inferred properties and general regulations.[3]

Core Directive: Immediate Safety & Handling

Before beginning any disposal procedure, the immediate safety of laboratory personnel is paramount. The causality behind these steps is to create a controlled environment that minimizes exposure risk.

Engineering Controls:

  • Fume Hood: All handling and preparation for disposal of benzyl azetidine-2-carboxylate must be conducted in a well-ventilated chemical fume hood.[1] This is the primary engineering control to prevent inhalation of potentially harmful vapors.

  • Safety Shower & Eyewash Station: Ensure that a safety shower and eyewash station are unobstructed and readily accessible. Their proximity is critical for immediate decontamination in case of accidental large-scale contact.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tight-sealing safety goggles or a face shield.[7] Standard safety glasses are insufficient.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A lab coat is mandatory. For larger quantities or significant spill risk, consider a chemically resistant apron.

  • Respiratory Protection: If there is a risk of aerosol generation and fume hood use is not possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used, in accordance with your institution's EHS program and OSHA regulations.[7]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal path depends on the nature and quantity of the waste. The following diagram and protocols outline the decision-making process and necessary steps.

G cluster_0 Waste Characterization cluster_1 Waste Stream cluster_2 Action Protocol cluster_3 Final Disposition Start Waste Generated: Benzyl azetidine-2-carboxylate Spill Spill or Leak Start->Spill Small Small Quantity / Residue Start->Small Bulk Bulk / Unused Reagent Start->Bulk Spill_Action 1. Evacuate & Secure Area 2. Absorb with Inert Material 3. Collect in Labeled Container Spill->Spill_Action Small_Action 1. Triple Rinse Container 2. Collect First Rinse as Waste 3. Decontaminate Container Small->Small_Action Bulk_Action 1. Do NOT Sewer 2. Transfer to Waste Container 3. Label & Segregate Bulk->Bulk_Action Final_Disposal Store in Secondary Containment in Satellite Accumulation Area for EHS Pickup Spill_Action->Final_Disposal Small_Action->Final_Disposal Bulk_Action->Final_Disposal

Caption: Decision workflow for disposal of Benzyl azetidine-2-carboxylate.

Protocol 3.1: Disposal of Small Quantities & Empty Containers

This protocol addresses residual amounts of the chemical in glassware or reagent bottles. The objective is to decontaminate the container, making it safe for disposal or reuse, while ensuring the hazardous residue is captured.

  • Initial Rinse: Under a chemical fume hood, rinse the container three times with a suitable solvent (e.g., acetone or ethanol). Crucially, the first rinseate must be collected and treated as hazardous waste. [8] This is because it will contain the highest concentration of the chemical residue.

  • Waste Collection: Transfer the first rinseate into a designated, properly labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.

  • Subsequent Rinses: The second and third rinseates may be managed according to your institution's policy, which may allow for drain disposal if local regulations permit, but collecting them as hazardous waste is the most conservative and recommended practice.

  • Container Decontamination: After triple rinsing, allow the container to air dry completely in the fume hood. Deface the original label to prevent misidentification. The clean, dry container can then be disposed of as regular laboratory glass waste or reused.

Protocol 3.2: Management of Spills

This protocol provides immediate steps for containing and cleaning a chemical spill.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the laboratory.

  • Containment: For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[3] Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralization (if applicable): Given the amine-like nature of the azetidine ring, decontamination of the surface after material removal may be accomplished with a 5% solution of acetic acid, followed by water.[3] Perform this step only after the bulk of the material has been absorbed and collected.

  • Collection: Carefully sweep or scoop the absorbent material into a designated, sealable, and clearly labeled hazardous waste container.[9][10] Use non-sparking tools if the material is suspected to be flammable.[1][4]

  • Final Decontamination: Wipe the spill area with the neutralizing agent (if used) and then with soap and water. Collect all cleaning materials (wipes, gloves) in the same hazardous waste container.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, regardless of size.

Protocol 3.3: Disposal of Bulk / Unused Quantities

This protocol is for disposing of larger volumes of expired or unwanted Benzyl azetidine-2-carboxylate.

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical be disposed of via the sanitary sewer system.[10][11] This is to prevent environmental contamination and potential damage to the wastewater treatment system.

  • Waste Container: Use a designated hazardous waste container that is compatible with the chemical. The container must be in good condition, have a secure, tight-fitting lid, and be properly labeled.[8][11]

  • Labeling: The waste container must be labeled with a hazardous waste tag before any waste is added. The label must include the full chemical name "Benzyl azetidine-2-carboxylate" (no abbreviations), the concentration or quantity, and the associated hazards (e.g., "Corrosive," "Irritant").[8]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area. The storage location must provide secondary containment to capture any potential leaks and should be segregated from incompatible materials like strong acids and oxidizers.[7][8]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not allow hazardous waste to accumulate beyond regulatory time and volume limits.[12]

Regulatory and Compliance Framework

All waste disposal activities are governed by federal and state regulations. Key U.S. regulations include:

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA), detailed in 40 CFR Parts 261 and 262, governs the identification and management of hazardous waste.[12]

  • Occupational Safety and Health Administration (OSHA): The Hazard Communication Standard (29 CFR 1910.1200) requires that hazards of chemicals are evaluated and that this information is conveyed to employees.[13] The Laboratory Standard (29 CFR 1910.1450) mandates safe handling practices in laboratory settings.[13]

Adherence to the protocols outlined in this guide, in conjunction with your institution-specific EHS procedures, is essential for maintaining a safe and compliant research environment.

References

  • BenchChem. (n.d.). Proper Disposal Procedures for 3-(2-Ethylbutyl)azetidine.
  • Apollo Scientific. (n.d.). Azetidine Safety Data Sheet.
  • ChemicalBook. (2023, May 19). 1-BENZYL-AZETIDINE-2-CARBOXYLIC ACID AMIDE - Safety Data Sheet.
  • Chemos GmbH & Co.KG. (2020, February 4). Safety Data Sheet: Azetidine.
  • Chem-Impex. (n.d.). 1-Benzyl-Azetidine-2-carboxylic acid methyl ester.
  • Apollo Scientific. (2023, July 5). Azetidine hydrochloride Safety Data Sheet.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet.
  • ChemicalBook. (n.d.). 1-BENZYL-AZETIDINE-2-CARBOXYLIC ACID Product Description.
  • United Chemical Products. (n.d.). MSDS UHP131 L-Azetidine-2-carboxylic acid.pdf.
  • Acros Organics. (2012, March 23). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). 1-Benzylazetidine-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 2-Carboxymethyl-azetidine-1-carboxylic acid benzyl ester.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • BLDpharm. (n.d.). (R)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic acid.
  • ChemicalBook. (2023, May 18). 1-BENZYL-AZETIDINE-2-CARBOXYLIC ACID AMIDE.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Drugs - Overview.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
  • Occupational Safety and Health Administration. (n.d.). Hazard communication standard and pharmaceuticals.
  • Occupational Safety and Health Administration. (n.d.). Hazard Communication - Appendix A.
  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • Google Patents. (n.d.). CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Bott, T. M., & West, F. G. (2011, October 25).
  • Weill Cornell Medicine. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure.
  • U.S. Environmental Protection Agency. (2018, June 5). Ethoxylated Fatty Acid Methyl Esters; Exemption From the Requirement of a Tolerance. Federal Register.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.